Ethyl 4,5-dimethoxy-2-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dimethoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCXITWHOOQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392895 | |
| Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100905-33-7 | |
| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100905-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural features, including electron-donating methoxy groups and an electron-withdrawing nitro group, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for synthesis and analysis, and its role in the development of bioactive compounds.
Core Chemical and Physical Properties
This compound is a pale yellow powder at room temperature.[] Its core properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₆ | [1][][4][5] |
| Molecular Weight | 255.22 g/mol | [1][4][5] |
| CAS Number | 100905-33-7 | [][4][5] |
| Physical State | Powder | [1][] |
| Purity (typical) | ≥98% | [1][] |
| Boiling Point | 392.3 °C at 760 mmHg | |
| Solubility | Expected to be soluble in organic solvents | [1] |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the ethyl ester group. The aromatic protons will appear as distinct singlets due to their substitution pattern. The methoxy groups will each present as a singlet, and the ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached methoxy and nitro groups. The two methoxy carbons and the two carbons of the ethyl group will be observed in the upfield region.
Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). The nitro group can also influence the fragmentation pathway.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester will be prominent. Aromatic C-H and C=C stretching vibrations will also be observed, along with characteristic bands for the C-O-C stretching of the methoxy groups and asymmetric and symmetric stretching of the nitro (NO₂) group.
Experimental Protocols
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (Precursor)
A common route to this compound involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid) followed by esterification.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Nitric acid (70%)
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3,4-dimethoxybenzoic acid to a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid.[6]
Synthesis of this compound (Fischer-Speier Esterification)
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those containing a quinazoline scaffold.[7][8][9] The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the heterocyclic ring system.
Synthesis of Bioactive Quinazolines
The quinazoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
The synthetic utility of this compound in this context involves the following conceptual steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like tin(II) chloride. This yields ethyl 2-amino-4,5-dimethoxybenzoate.
-
Cyclization: The resulting anthranilate derivative can then be reacted with various reagents to form the quinazoline ring. For example, reaction with a formamide equivalent can lead to the formation of a 4-quinazolinone core.
References
- 1. indiamart.com [indiamart.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 4. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
"Ethyl 4,5-dimethoxy-2-nitrobenzoate" molecular structure and IUPAC name
This technical guide provides a comprehensive overview of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a chemical compound utilized as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing, detailing its molecular structure, chemical properties, and synthesis.
Molecular Structure and Identification
This compound is an aromatic compound characterized by a benzene ring substituted with an ethyl ester group, two methoxy groups, and a nitro group.
IUPAC Name: this compound[1]
Molecular Formula: C₁₁H₁₃NO₆[1][2][3][4]
Molecular Weight: 255.22 g/mol [1][2][3][4]
CAS Registry Number: 100905-33-7[1][2][3][5]
Chemical Structure:
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 255.22 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO₆ | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 255.07428713 Da | PubChem[1] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC | PubChem[1] |
| InChIKey | VNPCXITWHOOQAJ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid. This precursor is a versatile building block used in the production of pharmaceuticals and pesticides.[6]
Several methods exist for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid. A common approach involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).
Materials:
-
3,4-dimethoxybenzoic acid (Veratric Acid)
-
Nitric acid (e.g., 20% aqueous solution)
-
Ice-water bath
-
Silica gel for column chromatography
Procedure:
-
To a suitable reaction vessel, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).[7]
-
Place the vessel in an ice-water bath to cool.
-
Slowly add nitric acid (50 mL, 20%) to the cooled vessel while stirring.[7]
-
After the addition is complete, continue stirring at a low temperature for a period, then allow the reaction to proceed at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours).[7]
-
Upon completion, the reaction mixture is cooled and then poured onto ice-water to precipitate the product.[7]
-
The resulting solid is collected by filtration and washed with water.[7]
-
The crude product can be purified by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[7]
The conversion of the synthesized 4,5-dimethoxy-2-nitrobenzoic acid to its ethyl ester is typically achieved through a standard esterification reaction. While specific documented protocols for this exact conversion were not found in the immediate search, a general and widely used method such as Fischer esterification can be employed.
General Procedure (Fischer Esterification):
-
Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, the excess ethanol is typically removed under reduced pressure.
-
The residue is then worked up, often by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.
Logical Workflow of Synthesis
The following diagram illustrates the logical progression from the starting material to the precursor acid.
Caption: Synthesis pathway for the precursor of this compound.
Applications in Research and Development
As a functionalized aromatic molecule, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amine, which can then undergo a wide variety of further chemical transformations. This makes it a useful starting material for the construction of heterocyclic compounds and other target molecules in medicinal chemistry and materials science. The related compound, 4,5-dimethoxy-2-nitrobenzoic acid, is noted as a useful scaffold for creating nitrogen heterocycles.[6]
References
- 1. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 100905-33-7 | this compound - Moldb [moldb.com]
- 3. scbt.com [scbt.com]
- 4. This compound , 98% , 100905-33-7 - CookeChem [cookechem.com]
- 5. 100905-33-7|this compound|BLD Pharm [bldpharm.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
"Ethyl 4,5-dimethoxy-2-nitrobenzoate" CAS number 100905-33-7
CAS Number: 100905-33-7
A Comprehensive Technical Overview for Researchers and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester of significant interest in the field of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a nitro group ortho to the ester functionality and two methoxy groups on the benzene ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds. Notably, this compound serves as a critical building block in the preparation of quinazoline-based tyrosine kinase inhibitors, a class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role in the development of targeted anti-cancer drugs.
Chemical and Physical Properties
This compound is typically a pale yellow to brown powder.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 100905-33-7 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₆ | [2][3] |
| Molecular Weight | 255.22 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Physical State | Powder | [1] |
| Purity (typical) | ≥98% | |
| Boiling Point | 392.3°C at 760 mmHg (Predicted) | |
| Storage | Sealed in dry, 2-8°C |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from veratric acid (3,4-dimethoxybenzoic acid). The first step involves the nitration of veratric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid. This is followed by the Fischer esterification of the resulting carboxylic acid with ethanol.
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
Several methods have been reported for the nitration of veratric acid. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Nitration of Veratric Acid [4]
-
Materials:
-
3,4-dimethoxybenzoic acid (veratric acid)
-
Nitric acid (20% aqueous solution)
-
Ice
-
-
Procedure:
-
To a 100 mL flask, add 10 g (54.9 mmol) of 3,4-dimethoxybenzoic acid.
-
Place the flask in an ice bath to cool.
-
Slowly add 50 mL of 20% nitric acid to the flask with stirring.
-
After the addition is complete, continue stirring the reaction mixture at 60°C for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water.
-
The solid product will precipitate out of solution.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Dry the solid to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
-
The crude product can be purified by silica gel column chromatography to yield a light yellow solid.
-
Synthesis of this compound (Fischer Esterification)
Experimental Protocol: Fischer Esterification [5]
-
Materials:
-
4,5-dimethoxy-2-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Role in Drug Development: Synthesis of Tyrosine Kinase Inhibitors
This compound is a key precursor in the synthesis of the quinazoline core structure found in several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer.
The synthetic pathway involves the reduction of the nitro group of this compound to an amino group, followed by cyclization with a formamide source to construct the quinazolinone ring system. The resulting intermediate is then further functionalized to yield the final active pharmaceutical ingredient (API).
References
An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, ethyl 3,4-dimethoxybenzoate (ethyl veratrate). This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. The introduction of a nitro group onto the aromatic ring of ethyl 3,4-dimethoxybenzoate is a critical transformation that paves the way for further functionalization, enabling the construction of complex molecular architectures. This guide focuses on the electrophilic aromatic substitution reaction, specifically nitration, to achieve this transformation efficiently and with high regioselectivity.
Reaction Scheme and Mechanism
The synthesis proceeds via the nitration of the electron-rich aromatic ring of ethyl 3,4-dimethoxybenzoate. The two methoxy groups are ortho, para-directing and activating. However, the position ortho to one methoxy group and meta to the other is the most sterically accessible and electronically favored position for nitration.
The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are derived from analogous nitration reactions of substituted benzoic acids and esters and represent a reliable starting point for optimization.
| Parameter | Value | Source/Analogy |
| Reactants | ||
| Ethyl 3,4-dimethoxybenzoate | 1.0 equivalent | Starting Material |
| Concentrated Nitric Acid (65-70%) | 2.0 - 3.0 equivalents | [1] |
| Concentrated Sulfuric Acid (98%) | 3.0 - 5.0 equivalents | [2][3] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | [2][3][4] |
| Reaction Time | 1 - 2 hours | [5] |
| Work-up & Purification | ||
| Quenching | Ice-water | [4][5] |
| Purification Method | Recrystallization from ethanol | [2] |
| Yield | ||
| Expected Yield | 75 - 85% | [1][5] |
Detailed Experimental Protocol
This protocol is a comprehensive guide for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 3,4-dimethoxybenzoate
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃) solution (5%, optional)
-
Brine (saturated NaCl solution, optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (optional)
Procedure:
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry Erlenmeyer flask, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly, and with constant swirling, add the required volume of concentrated nitric acid to the cold sulfuric acid. This process is highly exothermic and must be done with extreme care to maintain the low temperature. The resulting mixture is the nitrating agent.
Step 2: Nitration Reaction
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,4-dimethoxybenzoate in a minimal amount of concentrated sulfuric acid.
-
Cool this solution to 0 °C in an ice bath.
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the ester. It is crucial to maintain the internal reaction temperature between 0 and 10 °C throughout the addition.[4]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
-
Prepare a beaker containing a significant amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The product should appear as a pale yellow solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove any residual acid. The filtrate can be neutralized with a base before disposal.
-
A final wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is removed.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 5: Characterization
The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the nitration.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, nitro group, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Visualizations
Logical Workflow of the Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Safety Considerations
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.
-
Always add acid to water, never the other way around, during dilution or quenching.
-
Dispose of all chemical waste according to institutional guidelines.
This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol to suit their specific laboratory conditions and scale requirements.
References
An In-depth Technical Guide to the Nitration of 3,4-Dimethoxybenzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitration of 3,4-dimethoxybenzoic acid ethyl ester, a key chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details the underlying principles of the reaction, experimental protocols, and the expected regioselectivity of the nitration process.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The resulting nitroaromatic compounds are valuable precursors for the synthesis of anilines, which are widely used in the pharmaceutical, dye, and agrochemical industries. 3,4-Dimethoxybenzoic acid ethyl ester, also known as ethyl veratrate, is a readily available starting material, and its nitration provides access to substituted nitroaromatic building blocks with potential applications in drug discovery and development.
The presence of two electron-donating methoxy groups and an electron-withdrawing ethyl ester group on the benzene ring of the substrate makes the regioselectivity of the nitration reaction a critical aspect to consider. This guide will explore the factors influencing the position of nitration and provide detailed experimental procedures for conducting this reaction.
Reaction Mechanism and Regioselectivity
The nitration of 3,4-dimethoxybenzoic acid ethyl ester proceeds via the classical electrophilic aromatic substitution mechanism. The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The directing effects of the substituents on the aromatic ring determine the regiochemical outcome of the reaction:
-
Methoxy groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
-
Ethyl ester group (-COOEt): This is a deactivating, meta-directing group, withdrawing electron density from the ring.
Considering these directing effects, the potential sites for nitration on the 3,4-dimethoxybenzoic acid ethyl ester ring are positions 2, 5, and 6. The two strongly activating methoxy groups will predominantly direct the incoming electrophile. The position ortho to the 3-methoxy group and meta to the 4-methoxy group (position 2), and the position para to the 3-methoxy group and ortho to the 4-methoxy group (position 6) are the most likely candidates for nitration. The position meta to both methoxy groups (position 5) is also a possibility, though generally less favored.
Experimental evidence from the nitration of the closely related 3,4-dimethoxybenzoic acid suggests that the major product is the 6-nitro derivative, with the formation of a 2-nitro isomer also possible. The steric hindrance from the adjacent ethyl ester group may disfavor substitution at the 2-position to some extent.
Experimental Protocols
Two primary methods for the nitration of 3,4-dimethoxybenzoic acid and its derivatives have been reported. The choice of method can influence the reaction's safety profile and the work-up procedure.
Method A: Nitration with Fuming Nitric Acid
This method is adapted from the nitration of 3,4-dimethoxybenzoic acid and is expected to yield the corresponding nitro ethyl ester.
Reagents and Materials:
-
3,4-Dimethoxybenzoic acid ethyl ester
-
Red fuming nitric acid
-
Ice
-
Water
-
Toluene (for purification)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Cool the red fuming nitric acid in a round-bottom flask using an ice bath.
-
Slowly add the 3,4-dimethoxybenzoic acid ethyl ester to the cooled nitric acid with continuous stirring.
-
Maintain the reaction mixture at a low temperature and stir for a designated period (e.g., 60 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice water.
-
The precipitated solid product is then collected by filtration and washed thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as toluene.
Note: Fuming nitric acid is highly corrosive and a strong oxidizing agent. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Method B: Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)
This is a more common and generally safer method for aromatic nitration.
Reagents and Materials:
-
3,4-Dimethoxybenzoic acid ethyl ester
-
Concentrated nitric acid (e.g., 66%)
-
Acetic acid
-
Acetic anhydride
-
Ice
-
Water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of 3,4-dimethoxybenzoic acid ethyl ester in a mixture of acetic acid and acetic anhydride in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 6 hours), monitoring the progress by TLC.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3,4-Dimethoxybenzoic acid ethyl ester | C₁₁H₁₄O₄ | 210.23 | Colorless oil or solid |
| Ethyl 6-nitro-3,4-dimethoxybenzoate | C₁₁H₁₃NO₆ | 255.22 | Yellow solid (expected) |
| Ethyl 2-nitro-3,4-dimethoxybenzoate | C₁₁H₁₃NO₆ | 255.22 | Yellow solid (expected) |
Spectroscopic Data of Starting Material
Ethyl 3,4-dimethoxybenzoate [1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.59 (dd, J = 8.4, 1.8 Hz, 1H), 7.45 (d, J = 1.7 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 4.26 (q, J = 7.1 Hz, 2H), 3.84 (s, 3H), 3.83 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 166.15, 152.54, 148.24, 123.23, 122.69, 111.54, 109.88, 60.58, 55.72, 14.18.[1]
-
Mass Spectrum (m/z): 210.10.[1]
Visualizations
Reaction Pathway
Caption: General mechanism for the nitration of 3,4-dimethoxybenzoic acid ethyl ester.
Experimental Workflow (Method B)
Caption: Experimental workflow for the nitration using mixed acid.
Conclusion
The nitration of 3,4-dimethoxybenzoic acid ethyl ester is a straightforward yet regiochemically nuanced electrophilic aromatic substitution reaction. The powerful directing effects of the two methoxy groups are expected to favor nitration at the C6 and C2 positions of the aromatic ring. The choice of nitrating agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired nitro-isomer. The experimental protocols provided in this guide offer robust starting points for researchers and scientists working on the synthesis of functionalized aromatic compounds for applications in drug development and other areas of chemical science. Further optimization and detailed analysis of the product isomer distribution are recommended for specific research and development applications.
References
An In-depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate as a Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a valuable starting material in the field of organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and key transformations, and highlights its application in the synthesis of bioactive molecules.
Compound Overview
This compound is an aromatic organic compound characterized by a benzoate core functionalized with two methoxy groups, a nitro group, and an ethyl ester.[1] This unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring makes it a versatile precursor for a variety of chemical transformations.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₆ | PubChem[1] |
| Molecular Weight | 255.22 g/mol | PubChem[1] |
| CAS Number | 100905-33-7 | PubChem[1] |
| Appearance | White to off-white crystalline powder | (General knowledge) |
| Melting Point | Not reported, but expected to be a solid at room temperature | (General knowledge) |
| Solubility | Soluble in most common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | (General knowledge) |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis of the Precursor: 4,5-Dimethoxy-2-nitrobenzoic acid
The precursor acid can be prepared by the nitration of 3,4-dimethoxybenzoic acid (veratric acid).
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
This protocol is based on established nitration procedures for aromatic compounds.[2]
Materials:
-
3,4-Dimethoxybenzoic acid
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.0 g of 3,4-dimethoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (25 mL of sulfuric acid and 25 mL of nitric acid, pre-cooled) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4,5-dimethoxy-2-nitrobenzoic acid.
Quantitative Data:
-
Expected Yield: 80-90%
-
Purity (by HPLC): >98%
Esterification to this compound
The final product is obtained by the acid-catalyzed esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on the Fischer esterification of aromatic acids.[3][4][5]
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 10.0 g of 4,5-dimethoxy-2-nitrobenzoic acid in 100 mL of absolute ethanol, slowly add 2-3 mL of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Quantitative Data:
-
Expected Yield: 85-95%
-
Purity (by HPLC): >99%
Application in the Synthesis of Bioactive Molecules: Quinazoline Scaffolds
A significant application of this compound is its use as a precursor for the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are present in a wide range of pharmacologically active compounds, including anticancer agents. The synthesis involves a two-step process: reduction of the nitro group followed by cyclization.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine to yield Ethyl 2-amino-4,5-dimethoxybenzoate.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure (using Tin(II) chloride):
-
Dissolve 5.0 g of this compound in 100 mL of ethanol in a round-bottom flask.
-
Add 15.0 g of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-amino-4,5-dimethoxybenzoate.
Quantitative Data:
-
Expected Yield: 80-90%
-
Purity (by NMR): >95%
Cyclization to form the Quinazolinone Core
The resulting amino ester, Ethyl 2-amino-4,5-dimethoxybenzoate, can be cyclized with a suitable one-carbon source, such as formamide, to construct the 6,7-dimethoxyquinazolin-4-one scaffold.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol is based on the cyclization of anthranilate derivatives.
Materials:
-
Ethyl 2-amino-4,5-dimethoxybenzoate
-
Formamide
Procedure:
-
A mixture of 2.0 g of Ethyl 2-amino-4,5-dimethoxybenzoate and 20 mL of formamide is heated at 180-190 °C for 4-5 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then with diethyl ether to give the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords pure 6,7-dimethoxyquinazolin-4(3H)-one.
Quantitative Data:
-
Expected Yield: 70-80%
-
Purity (by HPLC): >98%
Workflow and Signaling Pathway Visualization
The synthetic utility of this compound is exemplified by its role as a key building block for pharmacologically active molecules. The 6,7-dimethoxyquinazoline core, synthesized from the title compound, is a central feature of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the core structure of many EGFR inhibitors.
Caption: Synthetic pathway from this compound to EGFR inhibitors.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7][8][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Gefitinib and similar quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.
The following diagram illustrates the simplified EGFR signaling cascade and the mechanism of its inhibition by drugs derived from the quinazoline scaffold.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
This guide demonstrates the significance of this compound as a versatile and valuable starting material in medicinal chemistry and drug development. Its straightforward synthesis and strategic functional group placement allow for the efficient construction of complex heterocyclic systems with potent biological activities.
References
- 1. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iajpr.com [iajpr.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic Profile of Ethyl 4,5-dimethoxy-2-nitrobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presenting a comprehensive resource for researchers in medicinal chemistry and drug development.
Molecular Structure and Overview
This compound possesses a substituted benzene ring at its core, featuring two methoxy groups, a nitro group, and an ethyl ester functionality. These structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Disclaimer: The data presented below is predicted and should be confirmed with experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.0 | s | 1H | Ar-H |
| 4.3 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.9 | s | 3H | -OCH₃ |
| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~155 | Ar-C-OCH₃ |
| ~150 | Ar-C-OCH₃ |
| ~140 | Ar-C-NO₂ |
| ~125 | Ar-C |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~62 | -OCH₂CH₃ |
| ~56 | -OCH₃ |
| ~56 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1530 | Strong | N-O asymmetric stretch (nitro) |
| ~1350 | Strong | N-O symmetric stretch (nitro) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1220, ~1020 | Strong | C-O stretch (ether) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for aromatic esters like this compound. Actual parameters may vary based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
Physical properties of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structural features, including the nitro group and methoxy substituents on the benzene ring, make it a versatile intermediate for the synthesis of various target molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its application in research and development, particularly in areas like reaction condition optimization, purification, and formulation.
This technical guide provides a concise overview of the key physical properties of this compound, supported by experimental protocols for their determination.
Data Presentation: Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 100-102 °C | [1] |
| Molecular Formula | C₁₁H₁₃NO₆ | N/A |
| Molecular Weight | 255.22 g/mol | N/A |
| Boiling Point | 392.3 °C (Predicted) | N/A |
| Density | 1.253 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in organic solvents. | N/A |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range.
-
Observation: For an accurate measurement, the temperature is raised slowly (1-2°C per minute) as it approaches the approximate melting point. The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Solubility
Solubility is a fundamental property that dictates the choice of solvents for reactions, recrystallization, and formulation.
Methodology (Qualitative):
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of ethanol, methanol, dichloromethane, or water) is added to the test tube.
-
Observation at Room Temperature: The mixture is agitated at room temperature, and the dissolution of the solid is observed. If the solid dissolves completely, it is deemed soluble.
-
Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to observe if solubility increases with temperature.
-
Classification: The solubility is typically classified into categories such as "soluble," "sparingly soluble," or "insoluble" based on the amount of solute that dissolves in a given volume of solvent.
Methodology (Quantitative - Shake-Flask Method):
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
-
Reporting: The solubility is expressed in quantitative terms, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Synthesis and Logical Workflow
While specific signaling pathways involving this compound are not extensively documented, its synthesis is a key aspect of its utility. The logical workflow for its preparation typically involves the esterification of its corresponding carboxylic acid precursor.
Caption: Logical workflow for the synthesis of this compound.
References
The Dual Nature of Reactivity: Methoxy and Nitro Groups in Ethyl 4,5-dimethoxy-2-nitrobenzoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the strategic placement of functional groups on an aromatic ring is paramount to tailoring the molecule's reactivity. Ethyl 4,5-dimethoxy-2-nitrobenzoate serves as a prime exemplar of this principle, where the interplay between electron-donating methoxy groups and an electron-withdrawing nitro group dictates its chemical behavior. This technical guide delves into the nuanced roles of these functional groups, offering insights into the compound's reactivity for professionals in research and drug development.
The Electronically Dichotomous Nature of the Aromatic Ring
The reactivity of the benzene ring in this compound is governed by the cumulative electronic effects of its substituents. The two methoxy groups (-OCH₃) at positions 4 and 5 are potent activating groups for electrophilic aromatic substitution (EAS).[1][2] Through a resonance effect, the lone pairs on the oxygen atoms donate electron density to the aromatic ring, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles.[1][3] This electron donation is primarily directed to the ortho and para positions relative to the methoxy groups.[2][3]
Conversely, the nitro group (-NO₂) at position 2 is a strong deactivating group for EAS.[1][4] It exerts a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic ring and rendering it less nucleophilic.[4] The nitro group directs incoming electrophiles to the meta position.[4][5]
The presence of both activating and deactivating groups on the same ring creates a complex reactivity profile. The methoxy groups enrich the ring with electrons, while the nitro group depletes it. This electronic tug-of-war is a key determinant of the molecule's reaction pathways.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In the context of electrophilic aromatic substitution, the activating effect of the two methoxy groups generally outweighs the deactivating effect of the single nitro group at the positions ortho and para to the methoxy groups. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy groups and not deactivated by the nitro group.
Figure 1. Analysis of directing effects for electrophilic aromatic substitution.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr).[6][7][8] In this compound, the nitro group at the 2-position significantly lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles.
The mechanism of SNAr involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a pivotal role in delocalizing the negative charge.
Figure 2. Logical workflow for nucleophilic aromatic substitution.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid. The parent acid can be synthesized by the nitration of veratric acid (3,4-dimethoxybenzoic acid).[9]
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid from Veratric Acid[9]
Experimental Protocol:
-
To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and nitric acid (50 mL, 20%) in an ice bath.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, pour the mixture onto ice water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography to afford 2-nitro-4,5-dimethoxybenzoic acid as a light yellow solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Dimethoxybenzoic Acid | 182.17 | 10 g | 54.9 |
| Nitric Acid (20%) | 63.01 | 50 mL | - |
Esterification to this compound
General Experimental Protocol (Fischer Esterification):
-
Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant/Reagent | Purpose |
| 4,5-Dimethoxy-2-nitrobenzoic Acid | Starting Material |
| Absolute Ethanol | Reactant and Solvent |
| Concentrated Sulfuric Acid | Acid Catalyst |
| Sodium Bicarbonate Solution | Neutralization |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Sodium Sulfate | Drying Agent |
Conclusion
The reactivity of this compound is a fascinating case study in the electronic interplay of substituent groups on an aromatic ring. The activating, ortho, para-directing methoxy groups and the deactivating, meta-directing nitro group create a molecule with a dual nature. This compound is primed for electrophilic attack at specific activated positions while also being susceptible to nucleophilic substitution under the right conditions, a property conferred by the powerful electron-withdrawing nitro group. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting reaction outcomes and designing novel synthetic pathways. The strategic manipulation of such substituted aromatic compounds will continue to be a cornerstone of modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. proprep.com [proprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. scirp.org [scirp.org]
Methodological & Application
Reduction of Ethyl 4,5-dimethoxy-2-nitrobenzoate to Ethyl 2-amino-4,5-dimethoxybenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in "Ethyl 4,5-dimethoxy-2-nitrobenzoate" to form the corresponding amine, "Ethyl 2-amino-4,5-dimethoxybenzoate." This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below cover common and effective reduction methods, including catalytic hydrogenation and metal-mediated reductions.
Overview of Reduction Methods
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, each with its own advantages and disadvantages regarding factors like yield, purity, cost, safety, and substrate compatibility. This document focuses on three widely used methods:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), with hydrogen gas. It is often a clean and high-yielding method, but it requires specialized equipment for handling hydrogen gas under pressure.
-
Stannous Chloride (SnCl₂) Reduction: This is a classic and effective method for nitro group reduction. It is generally tolerant of other functional groups but can sometimes be challenging to work up due to the formation of tin salts.
-
Iron (Fe) Reduction in Acidic Media: Using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is an inexpensive and environmentally friendly option. This method is robust and widely applicable in industrial settings.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative parameters for the different methods described in the protocols.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature | Reaction Time | Reported Yield |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Methanol or Ethyl Acetate | Room Temperature | 16-24 hours | ~97% |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 4 hours | High |
| Iron/HCl Reduction | Fe powder, HCl | Ethanol, Water | Reflux | 1-2 hours | High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from established procedures for the reduction of similar aromatic nitro compounds.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or other filtration aid
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (Methanol or Ethyl Acetate, approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas to the system (using a balloon or a pressurized vessel) and maintain a positive pressure. For a balloon setup, ensure the balloon is adequately filled.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Ethyl 2-amino-4,5-dimethoxybenzoate can be purified by recrystallization or column chromatography if necessary. A reported purification method uses column chromatography with a petroleum ether:ethyl acetate eluent.[1]
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
This protocol is a general procedure for the reduction of aromatic nitro compounds using stannous chloride.[2][3][4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (approximately 10 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for approximately 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the inorganic solids, if any.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude Ethyl 2-amino-4,5-dimethoxybenzoate by recrystallization or column chromatography as needed.
Protocol 3: Reduction with Iron (Fe) in Acidic Medium
This is a general and cost-effective method for nitro group reduction.[2][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution or other base
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio).
-
Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool and then filter it while hot through a pad of Celite to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and basify with a suitable base (e.g., saturated NaHCO₃ solution or sodium carbonate) to a pH of ~8.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude Ethyl 2-amino-4,5-dimethoxybenzoate by recrystallization or column chromatography if necessary.
Visualizations
Caption: General reaction scheme for the reduction of the nitro group.
Caption: A generalized experimental workflow for the reduction reaction.
References
- 1. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate using Pd/C
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable amino derivatives. The resulting anilines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. Ethyl 2-amino-4,5-dimethoxybenzoate, the product of the hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate, is a key intermediate in the synthesis of various pharmaceuticals, including antineoplastic agents like Erlotinib.[1][2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for the reduction of nitro groups.[3][4] This protocol outlines the catalytic hydrogenation of this compound to Ethyl 2-amino-4,5-dimethoxybenzoate using a standard Pd/C catalyst and hydrogen gas.
Reaction Scheme
Key Applications of the Product
The product, Ethyl 2-amino-4,5-dimethoxybenzoate, and its derivatives are important intermediates in the pharmaceutical industry. For instance, they serve as foundational molecules for the synthesis of targeted cancer therapies. Specifically, derivatives are utilized in the manufacturing of Erlotinib, an EGFR inhibitor used in the treatment of certain types of cancer.[1][2]
Experimental Protocols
Materials and Equipment
-
Substrate: this compound (C11H13NO6, MW: 255.22 g/mol )[5]
-
Catalyst: 10% Palladium on activated carbon (Pd/C)
-
Solvent: Methanol or Ethyl Acetate
-
Hydrogen Source: Hydrogen gas cylinder or balloon
-
Reaction Vessel: Round-bottomed flask or a pressure-rated hydrogenation vessel
-
Standard laboratory glassware: Funnels, beakers, graduated cylinders
-
Filtration setup: Buchner funnel, filter paper (e.g., Celite)
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
General Procedure
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate.[6]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. The reaction can be run at atmospheric pressure or slightly elevated pressures (e.g., 15 psi).[6] For larger-scale reactions, a pressure vessel is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: The solvent from the filtrate is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure Ethyl 2-amino-4,5-dimethoxybenzoate.[6]
Quantitative Data
Table 1: Reaction Parameters for Catalytic Hydrogenation of Substituted Nitrobenzoates
| Parameter | Mthis compound | Ethyl p-nitrobenzoate | General Range for Nitroarenes |
| Substrate | Mthis compound | Ethyl p-nitrobenzoate | Aromatic Nitro Compound |
| Catalyst | 10% Pd/C | 2-4 wt% Pd/Sibunit | 5-10% Pd/C |
| Catalyst Loading | ~10 wt% of substrate[6] | 7.1 mg for small scale[7] | 1-10 mol% Pd |
| Solvent | Methanol or Ethyl Acetate[6] | Not specified | Ethanol, Methanol, Ethyl Acetate |
| Temperature (°C) | 25 (Room Temperature)[6] | 30[7] | 25-50 |
| Pressure | 1 atm (balloon) or 15 psi[6] | Not specified | 1-4 bar |
| Reaction Time (h) | 16-24[6] | Not specified | 2-24 |
| Yield (%) | 88.7 - 97[6] | Not specified | Generally high (>80%) |
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical progression from the starting material to the final product and its application.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ethyl 4,5-dimethoxy-2-nitrobenzoate and its Analogs in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document details the application of ethyl 4,5-disubstituted-2-nitrobenzoate derivatives as key intermediates in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. While the specific compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate, is a crucial precursor for quinazoline-based inhibitors, its close analog, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is prominently featured in the well-established synthesis of Erlotinib.[1][2][3][4] This document will provide a comprehensive overview of the synthetic routes, experimental protocols, and relevant biological context.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as effective therapeutic agents.[6] Gefitinib and Erlotinib are prominent examples of such inhibitors, and their synthesis often relies on a quinazoline core structure. The formation of this core is facilitated by versatile building blocks like this compound and its derivatives.[3][7]
Targeted Signaling Pathway
EGFR inhibitors function by blocking the autophosphorylation of the receptor's tyrosine kinase domain, thereby inhibiting downstream signaling cascades that promote tumor growth and survival.
Synthesis of Erlotinib using Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
A key application of this class of compounds is demonstrated in the synthesis of Erlotinib. The process involves the nitration of a disubstituted benzoate, followed by reduction of the nitro group to an amine, which is then cyclized to form the core quinazoline structure.[2][4]
Synthetic Workflow
The overall workflow from the starting material to the final active pharmaceutical ingredient (API) involves several distinct chemical transformations.
Experimental Protocols & Data
The following protocols are derived from published synthetic methods.[1][2]
Step 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (4)
This step introduces the nitro group ortho to the ester, a critical functional group for the subsequent cyclization.[2][4]
-
Protocol: To a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate (3) (30 g) in glacial acetic acid, add concentrated nitric acid (25 mL) dropwise at a temperature of 0-5 °C.[2] The solution is stirred for 24 hours while allowing it to warm to room temperature.[1][2] After the reaction, the mixture is poured into ice water. The product is extracted with ethyl acetate, and the organic layer is washed with a saturated sodium bicarbonate solution and brine. The solvent is then removed under reduced pressure to yield the title compound.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 30 g | [2] |
| Nitric Acid | 25 mL | [2] |
| Reaction Temperature | 0-5 °C | [1][2] |
| Reaction Time | 24 h | [1][2] |
| Yield | 90.7% - 92.75% | [1][2] |
Step 2: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5)
The reduction of the nitro group to an amine is a key transformation to enable the formation of the quinazoline ring.[2]
-
Protocol: To a flask containing 10% Pd/C catalyst (9.32 g), add 2-propanol (350 mL). A solution of ammonium formate (55.14 g) in water (35 mL) is then added to activate the catalyst. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (4) (30 g) is added, and the mixture is stirred at room temperature for 20 minutes.[2] The reaction mixture is filtered to remove the catalyst, and the filtrate is evaporated under reduced pressure to yield the product.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 30 g | [2] |
| Catalyst (10% Pd/C) | 9.32 g | [2] |
| Ammonium Formate | 55.14 g | [2] |
| Solvent | 2-Propanol/Water | [2] |
| Reaction Time | 20 min | [2] |
| Yield | Not explicitly stated, but used directly in the next step. |
Subsequent steps involve the cyclization with formamidine acetate to form the quinazolinone ring, followed by chlorination and finally coupling with 3-ethynylaniline to yield Erlotinib.[4][8]
Application of this compound in Gefitinib Synthesis
While not directly used in the cited Erlotinib syntheses, this compound is a logical intermediate for the synthesis of other EGFR inhibitors like Gefitinib, which features a dimethoxy substitution pattern on the quinazoline core.[7] The synthesis would follow a similar logical progression.
Logical Synthesis Progression
The synthesis of a 6,7-dimethoxy-substituted quinazoline core, a precursor to Gefitinib, can be logically derived from 4,5-dimethoxy-2-nitrobenzoic acid or its ethyl ester.[9][10]
Protocol for Precursor Synthesis: 4,5-Dimethoxy-2-nitrobenzoic acid
The synthesis of the carboxylic acid precursor is well-documented.[10]
-
Protocol: To 3,4-dimethoxybenzoic acid (veratric acid) (10 g, 54.9 mmol), add 20% nitric acid (50 mL) in an ice-bath. The reaction mixture is stirred at 60 °C for 6 hours. After cooling, the mixture is poured onto ice-water. The resulting solid is filtered, washed with water, and dried to afford 4,5-dimethoxy-2-nitrobenzoic acid.[10]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 10 g | [10] |
| Nitric Acid (20%) | 50 mL | [10] |
| Reaction Temperature | 60 °C | [10] |
| Reaction Time | 6 h | [10] |
| Yield | 77% | [10] |
This acid can then be esterified to this compound, which would proceed through reduction and cyclization steps analogous to those described for the Erlotinib synthesis.
Conclusion
This compound and its structural analogs, particularly Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, are pivotal intermediates in the synthesis of quinazoline-based EGFR inhibitors. Their chemical structure, featuring a nitro group for reduction and subsequent cyclization and appropriately positioned alkoxy groups, provides a robust scaffold for building the core of potent anticancer agents like Erlotinib and Gefitinib. The protocols and data presented herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US7960545B2 - Process for the prepartion of erlotinib - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 9. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 10. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Preparation of 2-amino-4,5-dimethoxybenzoate from "Ethyl 4,5-dimethoxy-2-nitrobenzoate".
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4,5-dimethoxybenzoate from ethyl 4,5-dimethoxy-2-nitrobenzoate. The primary method described is the catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C), a widely utilized and efficient method for this transformation.[1][2][3] Alternative reduction methods are also briefly discussed. This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding the corresponding anilines which are valuable intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[2][4] The target compound, 2-amino-4,5-dimethoxybenzoate, is a useful building block in medicinal chemistry. The starting material, this compound, can be effectively reduced to the desired amine through several methods. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.[1] Other common reducing agents for this transformation include sodium dithionite, tin(II) chloride, and iron in acidic media.[1][4][5][6][7][8][9]
Chemical Reaction
Reactant: this compound (CAS: 100905-33-7)[10][11][12][13] Product: 2-Amino-4,5-dimethoxybenzoic acid (The ethyl ester is the direct product, which can be hydrolyzed to the carboxylic acid) (CAS: 5653-40-7)[14] Molecular Formula of Reactant: C₁₁H₁₃NO₆[10][12] Molecular Weight of Reactant: 255.22 g/mol [10][12] Molecular Formula of Product (acid): C₉H₁₁NO₄[14] Molecular Weight of Product (acid): 197.19 g/mol [14]
Experimental Protocols
Primary Method: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is adapted from a similar synthesis of methyl 2-amino-4,5-dimethoxybenzoate.[15]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.[15]
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).[15]
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen gas (typically 15-50 psi, or use a hydrogen balloon).[15]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[15]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethyl acetate).[15]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.[15]
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated area.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17][18]
Alternative Reduction Methods
While catalytic hydrogenation is the primary method, other reagents can be employed for the reduction of the nitro group. These methods may be advantageous if other functional groups sensitive to hydrogenation are present in the molecule.
-
Sodium Dithionite (Na₂S₂O₄): A versatile and economical reducing agent that is effective under mild conditions.[4][19] The reaction is typically carried out in a solvent system containing water.[4]
-
Tin(II) Chloride (SnCl₂): A classic method for the reduction of aromatic nitro compounds.[1][5][6] The reaction is usually performed in an acidic medium.
-
Iron (Fe) in Acetic Acid: A mild and selective method for nitro group reduction.[1][8][20] This method is often used when other reducible functional groups are present.
Data Presentation
| Parameter | Catalytic Hydrogenation (Pd/C) |
| Starting Material | This compound |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 15-50 psi (or balloon) |
| Reaction Time | 16-24 hours |
| Reported Yield | 88.7% - 97% (for the methyl ester)[15] |
| Purification | Filtration, Column Chromatography |
Visualizations
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Signaling Pathway (Reaction Mechanism Overview)
Caption: Simplified reaction pathway for the reduction of a nitro group.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 9. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound , 98% , 100905-33-7 - CookeChem [cookechem.com]
- 12. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 100905-33-7|this compound|BLD Pharm [bldpharm.com]
- 14. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]
- 15. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclization Reactions of Ethyl 4,5-dimethoxy-2-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the utilization of Ethyl 4,5-dimethoxy-2-nitrobenzoate and its derivatives in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. The described reactions focus on reductive cyclization strategies to access valuable quinoxaline and benzimidazole frameworks.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The presence of the nitro group ortho to the ester functionality allows for reductive cyclization reactions, a powerful tool for creating fused ring systems. These heterocyclic cores are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. This document outlines key applications and provides detailed experimental procedures for the synthesis of quinoxaline and benzimidazole derivatives.
Application 1: Synthesis of 6,7-dimethoxy-3-methyl-2-oxo-1,2-dihydroquinoxaline
This protocol describes the synthesis of a quinoxaline derivative through the reductive cyclization of an intermediate derived from this compound. This method is a foundational technique for accessing a variety of substituted quinoxalinones, which are known to exhibit a range of biological activities, including as kinase inhibitors and anticancer agents.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(acetylamino)-4,5-dimethoxybenzoate
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 39.2 mmol) in ethanol (100 mL).
-
Add 10% Palladium on carbon (Pd/C) (1.0 g, 10 wt%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
To the filtrate, add acetic anhydride (5.0 mL, 53 mmol) and a catalytic amount of pyridine (0.5 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to afford Ethyl 2-(acetylamino)-4,5-dimethoxybenzoate.
Step 2: Cyclization to 6,7-dimethoxy-3-methyl-2-oxo-1,2-dihydroquinoxaline
-
To the crude or purified Ethyl 2-(acetylamino)-4,5-dimethoxybenzoate from the previous step, add a solution of sodium ethoxide prepared by dissolving sodium metal (1.8 g, 78 mmol) in absolute ethanol (80 mL).
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then water.
-
Dry the solid under vacuum to yield 6,7-dimethoxy-3-methyl-2-oxo-1,2-dihydroquinoxaline.
Data Summary
| Compound | Starting Material | Reagents | Reaction Time | Yield (%) |
| Ethyl 2-(acetylamino)-4,5-dimethoxybenzoate | This compound | H₂, 10% Pd/C, Acetic Anhydride, Pyridine | 6-8 hours | ~90% |
| 6,7-dimethoxy-3-methyl-2-oxo-1,2-dihydroquinoxaline | Ethyl 2-(acetylamino)-4,5-dimethoxybenzoate | Sodium Ethoxide, Ethanol | 4 hours | ~85% |
Reaction Workflow
Caption: Synthesis of a quinoxalinone derivative.
Application 2: One-Pot Synthesis of Ethyl 6,7-dimethoxy-2-phenyl-1H-benzo[d]imidazole-5-carboxylate
This protocol details a highly efficient one-pot reductive cyclization to form a substituted benzimidazole. This method is advantageous as it combines the reduction of the nitro group and the subsequent cyclization with an aldehyde in a single synthetic operation, saving time and resources. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antihypertensive, antiviral, and anticancer properties.
Experimental Protocol
-
In a 100 mL three-necked flask equipped with a condenser and a nitrogen inlet, suspend this compound (5.0 g, 19.6 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add benzaldehyde (2.3 mL, 21.6 mmol) to the suspension.
-
Heat the mixture to 60 °C with stirring.
-
In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄) (10.3 g, 59.0 mmol) in water (30 mL).
-
Add the sodium dithionite solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, reflux the mixture for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (150 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to afford Ethyl 6,7-dimethoxy-2-phenyl-1H-benzo[d]imidazole-5-carboxylate.
Data Summary
| Product | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| Ethyl 6,7-dimethoxy-2-phenyl-1H-benzo[d]imidazole-5-carboxylate | This compound | Benzaldehyde, Sodium Dithionite | 2.5 hours | ~80-90% |
Reaction Mechanism Pathway
Caption: One-pot synthesis of a benzimidazole derivative.
Concluding Remarks
The protocols outlined in these application notes demonstrate the utility of this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds. The reductive cyclization strategies are robust and can be adapted for the synthesis of a library of quinoxaline and benzimidazole derivatives for screening in drug discovery programs. Researchers are encouraged to explore variations in the reaction conditions and starting materials to access novel chemical entities.
Application Notes and Protocols: Synthesis of a Novel SPECT Radiotracer Precursor from Ethyl 4,5-dimethoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a detailed protocol for the synthesis of a potential precursor for a novel Single Photon Emission Computed Tomography (SPECT) radiotracer, starting from Ethyl 4,5-dimethoxy-2-nitrobenzoate. The synthesized precursor, N-(2-(diethylamino)ethyl)-4,5-dimethoxy-2-aminobenzamide, is designed for subsequent radioiodination to produce a hypothetical SPECT imaging agent for dopamine D2 receptors or melanoma.
Introduction
Substituted benzamides are a well-established class of ligands for SPECT imaging, particularly targeting dopamine D2 receptors and melanoma.[1][2] The synthesis of these radiotracers often involves the preparation of a suitable precursor molecule that can be efficiently radiolabeled in the final step. Nitroaromatic compounds serve as versatile starting materials in this context, as the nitro group can be readily reduced to an amine, which then allows for further chemical modifications.[3][4]
This document outlines a hypothetical, yet chemically sound, multi-step synthesis to convert this compound into a suitable precursor for radioiodination. The protocol includes the reduction of the nitro group, followed by amidation to introduce a diethylaminoethyl side chain, a common feature in many benzamide-based radiotracers.
Overall Synthesis Scheme
The proposed synthetic pathway involves a two-step process starting from this compound:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield Ethyl 2-amino-4,5-dimethoxybenzoate.
-
Amidation: The resulting amino ester is then reacted with N,N-diethylethylenediamine to form the final precursor, N-(2-(diethylamino)ethyl)-4,5-dimethoxy-2-aminobenzamide.
This precursor is designed to be a substrate for a final radioiodination step (e.g., using Iodine-123) to produce the SPECT radiotracer.
Experimental Protocols
Materials and Methods
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
N,N-diethylethylenediamine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (100 mL).
-
Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of N-(2-(diethylamino)ethyl)-4,5-dimethoxy-2-aminobenzamide (Precursor)
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified Ethyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) in dry methanol (50 mL).
-
Addition of Reagents: Add N,N-diethylethylenediamine (2.0 eq) and a catalytic amount of sodium methoxide (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude precursor.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane, methanol, and triethylamine (e.g., 95:4:1).
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the synthesis of the radiotracer precursor.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-amino-4,5-dimethoxybenzoate | This compound | 225.25 | 85 | >95 |
| 2 | N-(2-(diethylamino)ethyl)-4,5-dimethoxy-2-aminobenzamide | Ethyl 2-amino-4,5-dimethoxybenzoate | 295.39 | 70 | >98 |
Table 1: Summary of Synthetic Steps and Expected Outcomes.
The subsequent radioiodination step would involve reacting the precursor with [¹²³I]NaI in the presence of an oxidizing agent (e.g., Chloramine-T). The expected radiochemical yield and purity for such a reaction would be in the range of 60-80% and >99% respectively, after HPLC purification.
Visualizations
Caption: Synthetic workflow for the SPECT radiotracer precursor.
Caption: Logical relationship of the synthesis process.
References
- 1. 123I-iodobenzamide-SPECT in 83 patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scintigraphic detection of melanoma metastases with a radiolabeled benzamide ([iodine-123]-(S)-IBZM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 100905-33-7 | this compound - Moldb [moldb.com]
Application Notes and Protocols: Ethyl 4,5-Dimethoxy-2-Nitrobenzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a valuable and versatile aromatic building block in organic synthesis, particularly for the construction of a variety of biologically active heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to an ester and two methoxy groups on the benzene ring, allows for strategic chemical transformations to generate diverse molecular scaffolds. The primary synthetic utility of this compound lies in the reductive cyclization of the nitro group. The reduction of the nitro moiety to an amine generates a key intermediate, ethyl 2-amino-4,5-dimethoxybenzoate, which is primed for intramolecular cyclization or further reaction with various electrophiles to yield fused heterocyclic systems. This application note will detail the synthesis of 6,7-dimethoxy-substituted quinazolinones, a class of compounds with significant pharmacological interest, using this compound as the starting material.
Synthesis of 6,7-Dimethoxy-Substituted Heterocycles
The primary application of this compound is in the synthesis of 6,7-dimethoxy-substituted quinazolinones. This class of compounds is of significant interest in drug discovery, with derivatives showing potent activity as enzyme inhibitors. The general synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form ethyl 2-amino-4,5-dimethoxybenzoate.
-
Cyclization to the Quinazolinone Core: The resulting ortho-amino benzoate is then cyclized with a suitable one-carbon source, such as formamide or formamidine acetate, to construct the quinazolinone ring system.
Table 1: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| 1 | This compound | H₂, Pd/C, Ethanol, RT, 4h | Ethyl 2-amino-4,5-dimethoxybenzoate | High | Adapted from[1] |
Table 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| 2 | Ethyl 2-amino-4,5-dimethoxybenzoate | Formamide, 180-190°C, 4h | 6,7-Dimethoxyquinazolin-4(3H)-one | Good | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate
This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or appropriate pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl 2-amino-4,5-dimethoxybenzoate as the product. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol outlines the cyclization of ethyl 2-amino-4,5-dimethoxybenzoate to the quinazolinone core.
Materials:
-
Ethyl 2-amino-4,5-dimethoxybenzoate
-
Formamide
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Place ethyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) and an excess of formamide (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-190°C with stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude 6,7-dimethoxyquinazolin-4(3H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Signaling Pathways and Logical Relationships
The synthetic pathway from this compound to 6,7-dimethoxyquinazolin-4(3H)-one is a straightforward and efficient method for accessing this important heterocyclic core. This quinazolinone can then be further functionalized, for example, by chlorination of the 4-position followed by nucleophilic substitution to introduce various side chains, leading to a diverse library of potentially bioactive molecules.
Caption: Synthetic pathway to bioactive quinazolinones.
Experimental Workflow
The overall workflow from the starting material to the final purified heterocyclic compound involves a series of standard organic chemistry laboratory techniques.
Caption: Laboratory workflow for synthesis.
Conclusion
This compound serves as an excellent precursor for the synthesis of 6,7-dimethoxy-substituted heterocyclic compounds, most notably quinazolinones. The straightforward and high-yielding two-step process of nitro reduction followed by cyclization provides access to a key scaffold in medicinal chemistry. The resulting 6,7-dimethoxyquinazolin-4(3H)-one can be readily diversified to generate libraries of compounds for screening and development of new therapeutic agents. The protocols and workflows provided herein offer a clear guide for researchers to utilize this valuable building block in their synthetic endeavors.
References
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from Ethyl 4,5-Dimethoxy-2-nitrobenzoate using Formamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from ethyl 4,5-dimethoxy-2-nitrobenzoate. The synthesis involves a one-pot reductive cyclization reaction where the nitro group of the starting material is reduced to an amino group, followed by cyclization with formamide, which serves as both a solvent and a source of the C2-N3 unit of the quinazolinone ring. This method offers a straightforward and efficient route to a key intermediate in the synthesis of various biologically active compounds. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds in drug discovery and development.[1][2][3]
Introduction
Quinazolinone and its derivatives are a significant class of fused heterocyclic compounds that are present in numerous naturally occurring alkaloids and synthetic molecules of therapeutic importance.[4] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3] Notably, several quinazolinone-based drugs have been approved for clinical use, particularly as kinase inhibitors in cancer therapy.
The synthesis of the quinazolinone ring system can be achieved through various methods. A common and classical approach is the Niementowski synthesis, which involves the condensation of an anthranilic acid or its ester with an amide, such as formamide, at elevated temperatures.[5] The reaction of this compound with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one is a variation of this reaction that incorporates a reductive step. This one-pot procedure, involving the reduction of the nitro group followed by an in-situ cyclization, presents an efficient pathway to this valuable intermediate.
Reaction Scheme
The overall transformation involves the reduction of the nitro group of this compound to an amine, which then undergoes a cyclocondensation reaction with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Figure 1: General reaction scheme for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.
Experimental Protocols
Two primary protocols are presented for the one-pot synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound. Protocol A utilizes sodium dithionite as the reducing agent, while Protocol B employs iron powder in the presence of ammonium chloride.
Protocol A: Reductive Cyclization using Sodium Dithionite and Formamide
This protocol is adapted from a general method for the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides.[2]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Formamide (HCONH₂)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of DMF and water (9:1 v/v).
-
To this solution, add sodium dithionite (3.5 eq) in portions with stirring.
-
Add formamide (10-20 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude 6,7-dimethoxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol B: Reductive Cyclization using Iron Powder/Ammonium Chloride and Formamide
This protocol is based on the common use of iron powder for the reduction of aromatic nitro compounds.[6]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Formamide (HCONH₂)
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 2:1 v/v) as the initial solvent.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours to effect the reduction of the nitro group. Monitor the reduction by TLC.
-
After the reduction is complete, add an excess of formamide (10-20 eq) to the reaction mixture.
-
Increase the temperature to 130-150 °C and continue heating for another 4-6 hours to facilitate the cyclization.
-
After cooling to room temperature, filter the reaction mixture to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and water.
-
Pour the remaining formamide solution into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by silica gel chromatography.
Data Presentation
| Parameter | Protocol A (Sodium Dithionite) | Protocol B (Iron/NH₄Cl) | Reference / Rationale |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Iron Powder (Fe) | Sodium dithionite is a mild and effective reducing agent for nitro groups in aqueous DMF.[2] Iron powder with a proton source is a classical and cost-effective method.[6] |
| Solvent | DMF/Water (9:1) & Formamide | Ethanol/Water & Formamide | Formamide serves as both a reactant and a high-boiling solvent for the cyclization step.[3] The initial solvent facilitates the reduction. |
| Reaction Temperature | 90-100 °C | 80-90 °C then 130-150 °C | The initial lower temperature is for the reduction, followed by a higher temperature for the cyclization with formamide.[7] |
| Reaction Time | 4-6 hours | 6-9 hours (total) | Reaction times are typical for these types of transformations and should be monitored by TLC. |
| Anticipated Yield | Moderate to Good | Moderate to Good | Yields for similar reactions are generally reported in the moderate to good range, dependent on purification. |
| Work-up Procedure | Precipitation in water | Filtration & Precipitation | Both methods rely on the precipitation of the product from an aqueous solution. |
Experimental Workflow and Logic
The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound is a two-stage process that can be conveniently performed in a single pot.
Figure 2: Experimental workflow for the one-pot synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.
Signaling Pathways and Applications
Quinazolinone derivatives are renowned for their ability to interact with various biological targets, particularly protein kinases. 6,7-Disubstituted quinazolinones are core structures in several potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
Figure 3: Simplified diagram of EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.
The synthesized 6,7-dimethoxyquinazolin-4(3H)-one serves as a crucial building block for the elaboration of more complex molecules designed to target such pathways. The methoxy groups at the 6 and 7 positions are often key for potent inhibition of EGFR and other kinases, and they can be further functionalized to modulate solubility, metabolic stability, and target engagement. Therefore, the efficient synthesis of this intermediate is of high interest to medicinal chemists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 7. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" in multi-step organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a key aromatic building block in the multi-step synthesis of various biologically active heterocyclic compounds. Its strategic placement of methoxy, nitro, and ethyl ester functionalities makes it a versatile precursor for the construction of complex molecular architectures, particularly those containing the quinazoline and quinazolinone scaffolds. These scaffolds are prominent in numerous compounds targeting key signaling pathways implicated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors.
Application Notes
This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The typical synthetic strategy involves a two-step sequence: reduction of the nitro group followed by cyclization to form the core quinazolinone structure.
The electron-withdrawing nitro group at the 2-position facilitates nucleophilic aromatic substitution at a later stage, while the methoxy groups at the 4- and 5-positions are common features in many EGFR and VEGFR inhibitors, contributing to their binding affinity. The ethyl ester provides a convenient handle for the initial synthesis and is subsequently removed or transformed during the cyclization step.
The primary application of this compound is in the synthesis of the 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline core, a privileged structure in medicinal chemistry. Subsequent modifications of this core, often involving chlorination and substitution with various aniline derivatives, lead to a diverse library of potential drug candidates.
Experimental Protocols
Step 1: Reduction of this compound to Ethyl 2-amino-4,5-dimethoxybenzoate
This protocol describes the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
Methanol (MeOH)
-
Platinum(IV) oxide (PtO₂·H₂O)
-
Hydrogen gas (H₂)
-
Parr apparatus or similar hydrogenation equipment
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol.
-
To this solution, add a catalytic amount of PtO₂·H₂O (typically 1-5 mol%).
-
Seal the vessel and connect it to a Parr apparatus.
-
Evacuate the vessel and purge with nitrogen gas three times.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-dimethoxybenzoate. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | [1] |
| Product | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [1] |
| Catalyst | PtO₂·H₂O | [1] |
| Solvent | Methanol | [1] |
| Pressure | 50 p.s.i. | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 99% | [1] |
Note: The provided data is for a closely related analogue, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, and is expected to be comparable for this compound.
Step 2: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol outlines the formation of the quinazolinone ring system from the aminobenzoate intermediate.
Materials:
-
Ethyl 2-amino-4,5-dimethoxybenzoate
-
Formamide
-
Diethyl ether
-
Acetonitrile
Procedure:
-
Place Ethyl 2-amino-4,5-dimethoxybenzoate (1.0 equivalent) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the reaction mixture to 165-170 °C under a nitrogen atmosphere.
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 12 hours).[1]
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Triturate the sticky precipitate with diethyl ether.
-
Collect the solid by filtration.
-
For further purification, triturate the solid in boiling acetonitrile for 30 minutes.
-
Cool the mixture to 5 °C and add diethyl ether to induce further precipitation.
-
Filter the resulting white powder and dry it under reduced pressure to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [1] |
| Product | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | [1] |
| Reagent | Formamide | [1] |
| Temperature | 165-170 °C | [1] |
| Reaction Time | 12 h | [1] |
| Yield | 84% | [1] |
Note: The provided data is for a closely related analogue and is expected to be similar for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.
Data Presentation
The synthesized quinazolinone core can be further elaborated to produce a variety of kinase inhibitors. The following table summarizes the inhibitory activities of some representative quinazoline-based VEGFR-2 inhibitors.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 18d | VEGFR-2 | 0.340 ± 0.04 | [2] |
| Sorafenib (Reference) | VEGFR-2 | 0.588 ± 0.06 | [2] |
| Compound 11d | VEGFR-2 | 5.49 | [3] |
| Semaxanib (Reference) | VEGFR-2 | 0.29 | [3] |
| SU6668 (Reference) | VEGFR-2 | 2.23 | [3] |
| Compound SQ2 | VEGFR-2 | 0.014 | [4] |
| Cabozantinib (Reference) | VEGFR-2 | 0.0045 | [4] |
Visualizations
Experimental Workflow
Caption: Multi-step synthesis of kinase inhibitors.
Signaling Pathway Inhibition
Caption: Inhibition of VEGFR/EGFR signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Ethyl 3,4-Dimethoxybenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of ethyl 3,4-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the nitration of ethyl 3,4-dimethoxybenzoate?
A1: The nitration of ethyl 3,4-dimethoxybenzoate is an electrophilic aromatic substitution reaction. The two methoxy groups (-OCH₃) and the ethyl ester group (-COOCH₂CH₃) on the benzene ring will direct the incoming nitro group (-NO₂). The methoxy groups are strongly activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing. Given the positions of the substituents, the primary product expected is ethyl 4,5-dimethoxy-2-nitrobenzoate.
Q2: What are the typical reagents and conditions for this nitration?
A2: A common method for the nitration of aromatic compounds is the use of a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[2][3][4] The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize side product formation.[5]
Q3: What are some potential side reactions or impurities I should be aware of?
A3: Potential side reactions include the formation of other isomers, dinitrated products, or oxidation of the starting material.[5] The formation of undesired isomers can occur if the reaction temperature is not carefully controlled. Over-nitration to form dinitro compounds is possible if the reaction conditions are too harsh (e.g., high concentration of nitric acid, high temperature, or prolonged reaction time).[5] Additionally, the strong oxidizing nature of nitric acid can lead to degradation of the starting material or product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (ethyl 3,4-dimethoxybenzoate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective generation of the nitronium ion. 4. Loss of product during workup. | 1. Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, consider slightly increasing the reaction temperature or time, but with caution. 2. Maintain a low reaction temperature (0-10 °C) to prevent degradation. Ensure slow, dropwise addition of the nitrating agent. 3. Use fresh, concentrated nitric and sulfuric acids. Ensure the sulfuric acid is added to the nitric acid (or vice versa, with extreme caution and cooling) to properly generate the nitronium ion. 4. Ensure proper pH adjustment during workup to precipitate the product. Use an appropriate extraction solvent. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of directing groups' influence. | 1. Strictly control the reaction temperature, keeping it as low as feasible while still allowing the reaction to proceed. Use an ice-salt bath if necessary. 2. While the directing effects are inherent to the molecule, maintaining a low temperature favors the kinetically controlled product, which is typically the desired isomer. |
| Formation of Dark-Colored Byproducts | 1. Oxidation of the aromatic ring or substituents. 2. Over-nitration leading to polymeric materials. | 1. Use the minimum necessary amount of nitric acid. Maintain a low reaction temperature. 2. Avoid prolonged reaction times after the starting material has been consumed (as monitored by TLC). |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is sufficiently acidic to protonate any carboxylate byproducts and reduce the polarity of the desired ester. Saturating the aqueous layer with brine can also reduce the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break up emulsions. Allow the layers to separate for a longer period. |
Experimental Protocols
General Protocol for Nitration of Ethyl 3,4-Dimethoxybenzoate
Safety Precautions: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.
Materials:
-
Ethyl 3,4-dimethoxybenzoate
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Round-bottom flask
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Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a predetermined amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C. Slowly, and with constant stirring, add the desired amount of concentrated nitric acid, ensuring the temperature does not rise above 10 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve ethyl 3,4-dimethoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of ethyl 3,4-dimethoxybenzoate, maintaining the reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Workup:
-
Allow the ice to melt, and a precipitate of the crude product should form.
-
Filter the solid product and wash it with cold water until the washings are neutral to litmus paper.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nitration of similar compounds, which can serve as a starting point for optimizing the nitration of ethyl 3,4-dimethoxybenzoate.
| Substrate | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dimethoxybenzoic Acid | 20% Nitric Acid | Water | 60 | 6 | 77 | [6] |
| 3,4-Dimethoxybenzoic Acid | 65% Nitric Acid | Acetic Acid | 70 | 5 min (in microreactor) | 85.1 | [7] |
| Methyl Benzoate | Conc. HNO₃ | Conc. H₂SO₄ | 5-15 | ~1.25 | 81-85 | [5] |
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for the nitration of ethyl 3,4-dimethoxybenzoate.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of side products.
Issue 1: Presence of an Unexpected Isomer in the Final Product
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Question: After the synthesis and purification of this compound, I observe an isomeric impurity by NMR or LC-MS analysis. What is the likely identity of this isomer and how can I minimize its formation?
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Answer: The most probable isomeric byproduct is Ethyl 2,3-dimethoxy-6-nitrobenzoate . The synthesis of the target molecule involves the nitration of Ethyl 3,4-dimethoxybenzoate (or the corresponding benzoic acid). The two methoxy groups on the benzene ring are activating and ortho-, para-directing, while the carboxylate group is deactivating and meta-directing. This leads to a competition for the position of the incoming nitro group. While the desired product is formed by nitration at the 2-position, nitration at the 6-position can also occur, leading to the formation of the 6-nitro isomer.
To minimize the formation of the 6-nitro isomer, consider the following:
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Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the nitration step. Higher temperatures can lead to decreased regioselectivity.
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Rate of Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the starting material. This helps to control the reaction temperature and minimize localized overheating.
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Choice of Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer ratio. Milder nitrating agents may offer better selectivity.
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Issue 2: Evidence of Dinitration in the Product Mixture
-
Question: My mass spectrometry analysis suggests the presence of a dinitrated byproduct. How can this be avoided?
-
Answer: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used. The initial nitration product, this compound, is more deactivated than the starting material, but a second nitration is still possible under forcing conditions.
To prevent dinitration:
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Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
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Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TTC) and stop the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of dinitration.
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Reaction Temperature: As with isomer control, maintain a low reaction temperature.
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Issue 3: Incomplete Esterification or Presence of Starting Carboxylic Acid
-
Question: My final product is contaminated with 4,5-dimethoxy-2-nitrobenzoic acid. How can I drive the esterification to completion?
-
Answer: The Fischer esterification is an equilibrium reaction. The presence of the starting carboxylic acid indicates that the equilibrium has not been sufficiently shifted towards the product side.
To improve the yield of the ester:
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Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent.[1]
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Water Removal: Remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
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Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used.
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Reaction Time: Increase the reflux time to allow the reaction to reach completion. Monitor by TLC.
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Issue 4: Hydrolysis of the Ester Product During Workup
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Question: I am losing a significant amount of my product during the aqueous workup. What could be the cause?
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Answer: The ester product can be hydrolyzed back to the carboxylic acid and ethanol under acidic or basic aqueous conditions, especially at elevated temperatures.
To minimize hydrolysis:
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Neutralization: Carefully neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the workup.
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Temperature: Perform the workup at room temperature or below.
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Extraction: Promptly extract the product into an organic solvent after neutralization.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common side products in the synthesis of this compound?
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A1: The most common side products originate from the nitration step and include the regioisomeric Ethyl 2,3-dimethoxy-6-nitrobenzoate and potentially dinitrated products. In the esterification step, the unreacted 4,5-dimethoxy-2-nitrobenzoic acid is the main impurity.
-
-
Q2: How can I effectively purify the final product from these side products?
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A2: Column chromatography on silica gel is a common and effective method for separating the desired product from its isomers and other impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to purify the final product.
-
-
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
A3:
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Thin Layer Chromatography (TLC): To monitor the progress of both the nitration and esterification reactions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the presence of any isomeric impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and detect any byproducts with different masses (e.g., dinitrated species).
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product purity and separation of isomers.
-
-
Quantitative Data on Side Product Formation
| Side Product | Originating Step | Conditions Favoring Formation | Recommended Mitigation Strategies |
| Ethyl 2,3-dimethoxy-6-nitrobenzoate | Nitration | High reaction temperature, rapid addition of nitrating agent. | Maintain low temperature (0-5 °C), slow addition of nitrating agent. |
| Dinitrated Products | Nitration | Excess nitrating agent, prolonged reaction time, high temperature. | Use stoichiometric nitrating agent, monitor reaction by TLC, maintain low temperature. |
| 4,5-dimethoxy-2-nitrobenzoic acid | Esterification | Insufficient ethanol, short reaction time, insufficient catalyst. | Use excess ethanol, increase reflux time, ensure adequate catalyst. |
| 4,5-dimethoxy-2-nitrobenzoic acid | Workup | Acidic or basic aqueous conditions, high temperature during workup. | Neutralize carefully with a weak base, perform workup at low temperature. |
Experimental Protocols
1. Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid (Nitration)
This protocol is adapted from a known procedure for the nitration of veratric acid.[2]
-
Materials:
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3,4-dimethoxybenzoic acid (veratric acid)
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Deionized water
-
-
Procedure:
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In a flask, dissolve 10 g of 3,4-dimethoxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Pour the reaction mixture slowly onto crushed ice with stirring.
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The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
2. Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification.
-
Materials:
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4,5-dimethoxy-2-nitrobenzoic acid
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Absolute Ethanol
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate
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Organic solvent (e.g., ethyl acetate)
-
-
Procedure:
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In a round-bottom flask, dissolve 5 g of 4,5-dimethoxy-2-nitrobenzoic acid in 100 mL of absolute ethanol.
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Carefully add 2-3 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude ester can be purified by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 4,5-dimethoxy-2-nitrobenzoate by Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 4,5-dimethoxy-2-nitrobenzoate by recrystallization. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and key data presented in a structured table.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: There are a few potential reasons for this issue:
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Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent to the crude material with continuous stirring or swirling until the solid dissolves completely.
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Inappropriate Solvent: While ethanol or a mixture of ethanol and water is generally suitable for nitrobenzoate derivatives, your specific batch of crude product might contain impurities that affect its solubility. If the compound remains insoluble even after adding a significant amount of hot solvent, you may need to consider a different solvent system.
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Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: This is a common issue that can often be resolved with the following techniques:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of your compound.
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Excess Solvent: It is possible that too much solvent was added initially. If induction techniques do not work, you may need to evaporate some of the solvent to increase the concentration of the desired compound and then allow it to cool again.[1]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To address this:
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Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the compound remains in solution as it cools.
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Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or leaving it on a cooling hotplate. This gives the molecules more time to arrange themselves into a crystal lattice.
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Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a different solvent mixture.
Q4: The yield of my recrystallized product is very low. What went wrong?
A4: A low yield can result from several factors:
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Using Too Much Solvent: Adding an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor after cooling.
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Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
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Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q5: The melting point of my recrystallized product is still broad or lower than the literature value. What does this indicate?
A5: A broad or depressed melting point is a strong indication that your product is still impure. This could be due to:
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Ineffective Recrystallization: The chosen solvent may not be ideal for separating the specific impurities present in your sample. A second recrystallization using a different solvent system may be necessary.
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Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of purer crystals.
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Incomplete Drying: Residual solvent in your crystals can also depress the melting point. Make sure your product is thoroughly dried under vacuum.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₆ | [2] |
| Molecular Weight | 255.22 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | Based on analogous compounds like Ethyl 4-nitrobenzoate[4][5] |
| Melting Point | Not available; Methyl ester: 139-148°C | The melting point for the methyl ester suggests a relatively high value. |
| Purity (Typical) | >98% | [3] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using ethanol as the solvent.
1. Solvent Selection and Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding hot 95% ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
2. Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes while stirring.
3. Hot Filtration (if charcoal was used or insoluble impurities are present):
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Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask to remove the charcoal or any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol.
-
Turn on the vacuum and transfer the crystalline slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
6. Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator under vacuum to accelerate the drying process.
7. Analysis:
-
Once the crystals are thoroughly dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified product to assess its purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 98% , 100905-33-7 - CookeChem [cookechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 4,5-dimethoxy-2-nitrobenzoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) Nitration of Ethyl 3,4-dimethoxybenzoate and 2) Esterification of 4,5-dimethoxy-2-nitrobenzoic acid.
Issue 1: Low or No Yield of 4,5-dimethoxy-2-nitrobenzoic acid (Nitration Step)
| Potential Cause | Recommended Solution |
| Ineffective Nitrating Agent | Ensure the use of fresh, concentrated nitric acid and sulfuric acid. Older reagents may have absorbed moisture, reducing their reactivity. |
| Incorrect Reaction Temperature | Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to prevent side reactions and decomposition. A sudden increase in temperature can lead to the formation of unwanted byproducts. |
| Insufficient Reaction Time | Allow the reaction to proceed for the recommended duration with continuous stirring to ensure complete conversion of the starting material. |
| Poor Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between reactants. |
Issue 2: Formation of Multiple Products in the Nitration Step
| Potential Cause | Recommended Solution |
| Over-nitration | Strictly control the stoichiometry of the nitrating agents. An excess of nitric acid can lead to the formation of dinitro- or other over-nitrated products. |
| Isomer Formation | The methoxy groups on the benzene ring direct the electrophilic nitration. While the desired product is the major isomer, other isomers can form. Purification by recrystallization or column chromatography is crucial. |
| Decarboxylation | In the presence of strong acids and at elevated temperatures, decarboxylation of the benzoic acid derivative can occur. Maintaining a low reaction temperature is critical to minimize this side reaction.[1] |
Issue 3: Low Yield of this compound (Esterification Step)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Fischer esterification is an equilibrium reaction. Use a large excess of ethanol to shift the equilibrium towards the product. Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid) is used. |
| Presence of Water | The presence of water in the reactants or solvent will hinder the forward reaction. Use anhydrous ethanol and ensure the starting carboxylic acid is thoroughly dried. |
| Insufficient Reflux Time | The reaction may require several hours of reflux to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | If TLC indicates the presence of starting material, consider extending the reaction time or increasing the amount of the excess reagent (e.g., ethanol in the esterification step). |
| Similar Polarity of Product and Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective. |
| Oily Product Instead of Solid | The product may be an oil at room temperature. If a solid is expected, ensure all solvent has been removed under reduced pressure. If it remains an oil, purification by column chromatography is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration of Ethyl 3,4-dimethoxybenzoate?
A1: Temperature control is the most critical factor. The nitration reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is essential to prevent over-nitration and the formation of side products.
Q2: How can I drive the Fischer esterification reaction to completion?
A2: To maximize the yield of the ester, you can either use a large excess of the alcohol (ethanol in this case) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Q3: What are the expected side products in the nitration of 3,4-dimethoxybenzoic acid?
A3: Besides the desired 2-nitro isomer, you might also get a small amount of the 6-nitro isomer. Under harsh conditions, dinitration or even decarboxylation of the starting material can occur.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting material and the formation of the product. Choose an appropriate solvent system that gives good separation between the starting material and the product spots.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation
Table 1: Reported Yields for the Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,4-dimethoxybenzoic acid | 65% Nitric Acid | Acetic Acid | 70 | 0.08 | 85.1 | [2] |
| 3,4-dimethoxybenzoic acid | 20% Nitric Acid | - | Ice Bath | 0.5 | 77 | [2] |
| 3,4-dimethoxybenzoic acid | Conc. Nitric Acid | - | 20 | - | 80.2 | [2] |
| 3,4-dimethoxybenzoic acid | 20% Nitric Acid | Dichloroethane | 75 | 0.03 | 90 | [2] |
Table 2: Yields for the Esterification of Related Nitrobenzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 4-nitrobenzoic acid | Ethanol | H-MOR Zeolite | 80°C, 6h | ~55 | [3] |
| 4-nitrobenzoic acid | Ethanol | H-HEU-M Zeolite | 80°C, 6h | ~55 | [3] |
| 4-nitrobenzoic acid | Ethanol | H-MOR + Microwave | 80°C, 2h | 67 | [3] |
| 4-nitrobenzoic acid | Ethanol | H-HEU-M + Microwave | 80°C, 2h | 67 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid
This protocol is adapted from a method using a micro-channel reactor which can be scaled down for laboratory batch synthesis.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 3,4-dimethoxybenzoic acid in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of 6.4 g of 65% nitric acid and 5 mL of glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another hour.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4,5-dimethoxy-2-nitrobenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Preparation: In a round-bottom flask, suspend 5 g of dry 4,5-dimethoxy-2-nitrobenzoic acid in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then pour it into 100 mL of ice-water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from ethanol.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Challenges in the selective reduction of the nitro group of "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
Topic: Challenges in the Selective Reduction of Ethyl 4,5-dimethoxy-2-nitrobenzoate
This guide provides troubleshooting advice and detailed protocols for researchers facing challenges in the selective reduction of the nitro group in this compound to yield Ethyl 2-amino-4,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is sluggish, incomplete, or has a low yield. What are the common causes and how can I troubleshoot this?
A1: Incomplete reactions are a common issue, often exacerbated by the sterically hindered nature of the ortho-nitro group. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.[1][2]
Troubleshooting Guide:
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Reactivity | Poor Reagent/Catalyst Quality: Metal powders (Fe, Zn) may be oxidized; catalysts (Pd/C) can lose activity; reagents like sodium dithionite can decompose on storage.[1] | Use fresh, high-quality reagents. For metal/acid reductions, use finely powdered, activated metals.[1] For catalytic hydrogenation, use a fresh batch of catalyst or increase catalyst loading.[1] |
| Insufficient Reagent Stoichiometry: An inadequate amount of the reducing agent may not be enough to drive the reaction to completion, especially with stable intermediates. | For reagents like SnCl₂·2H₂O, a significant excess (e.g., 5-10 equivalents) is often required.[3] Ensure you are using the correct stoichiometric ratios as specified in the protocol. | |
| Steric Hindrance: The ortho-position of the nitro group, flanked by the ester, can slow down the reaction rate. | Increase reaction temperature or extend the reaction time. Monitor progress closely using Thin-Layer Chromatography (TLC) or HPLC. For particularly stubborn reductions, consider using higher pressures of H₂ for catalytic hydrogenation.[2] | |
| Poor Solubility | Inappropriate Solvent: The starting material is not fully dissolved, limiting its contact with the reagent or catalyst.[1] This is a common issue for hydrophobic compounds.[2] | Use a solvent or co-solvent system in which the starting material is fully soluble. THF, or co-solvents like Ethanol/Water or Acetic Acid, can be effective.[1][2] A protic co-solvent often aids hydrogenation reactions.[2] |
| Reaction Stalls | Formation of Intermediates: The reaction may stall at the nitroso or hydroxylamine stage, or form stable side products like azoxy compounds.[1] | Ensure sufficient reducing agent is present and that reaction conditions (e.g., temperature) are adequate to reduce these intermediates.[1] Proper temperature control is crucial to avoid side reactions.[1] |
Troubleshooting Workflow Diagram:
Caption: A workflow for troubleshooting incomplete nitro reduction reactions.
Q2: How can I selectively reduce the nitro group without affecting the ethyl ester functionality?
A2: The primary challenge is to achieve high chemoselectivity. Fortunately, the ester group is generally less reactive than the nitro group to many common reducing agents.
Comparison of Common Selective Reduction Methods:
| Method | Reagents | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High | Clean reaction, high yields, easy product isolation (filtration of catalyst).[1] | May require specialized pressure equipment. Catalyst can be pyrophoric. Not suitable if other easily reducible groups (e.g., alkenes, alkynes, some halides) are present.[3] |
| Metal in Acid | Fe / HCl or Acetic Acid | High | Inexpensive, robust, and highly selective for nitro groups over esters.[3][4] | Requires stoichiometric amounts of metal, leading to significant waste. Workup can be tedious due to the removal of iron salts. |
| Stannous Chloride | SnCl₂·2H₂O | High | Mild conditions, effective for substrates with various functional groups including esters.[5][6] Can be performed in non-acidic media like ethanol.[5] | Generates large amounts of tin waste, which is toxic.[6] Workup involves neutralizing acid and filtering tin oxides, which can be cumbersome.[6] |
| Sodium Borohydride System | NaBH₄ / FeCl₂ | High | Milder than many metal/acid systems, shows excellent selectivity for nitro groups over esters, and proceeds in high yield.[7][8] | Requires careful control of stoichiometry and temperature. NaBH₄ alone does not reduce nitro groups. |
Recommendation: For this specific substrate, Catalytic Hydrogenation with Pd/C in a solvent like ethanol or ethyl acetate is often the cleanest method. If hydrogenation equipment is unavailable, Fe in acetic acid is a robust and economical alternative. The NaBH₄/FeCl₂ system is a more modern, mild, and efficient choice.[7][8]
Q3: I am observing colored impurities and multiple spots on my TLC. What are the likely side products and how can I minimize them?
A3: The reduction of a nitro group proceeds through several intermediates. If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react with each other to form colored dimeric side products.
The typical reduction pathway is: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
Common side products arise from the condensation of these intermediates:
-
Azoxy compounds (Ar-N=N(O)-Ar): Formed from the reaction between nitroso and hydroxylamine intermediates.
-
Azo compounds (Ar-N=N-Ar): Formed by the reduction of azoxy compounds.
-
Hydrazo compounds (Ar-NH-NH-Ar): Formed by further reduction of azo compounds.
Strategies to Minimize Side Products:
-
Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent to ensure the reaction proceeds fully to the amine without stalling at intermediate stages.[1]
-
Control Temperature: Exothermic reactions can cause localized overheating, which can promote the formation of dimeric side products. Use an ice bath during the initial addition of reagents if necessary.[1]
-
Homogeneous Reaction Mixture: Ensure the starting material is fully dissolved to allow for even and complete reduction, preventing localized build-up of intermediates.[1]
Nitro Reduction Pathway and Side Reactions:
Caption: The main pathway for nitro group reduction and common side-product formation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the cleanest method, yielding high-purity product with a simple workup.
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (1-4 atm is often sufficient). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Caution: The catalyst on the Celite pad can be pyrophoric and should be quenched carefully with water.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-dimethoxybenzoate, which can be purified further if necessary.[1]
Protocol 2: Reduction with Iron Powder and Acetic Acid
This is a classic, robust, and cost-effective method.[4]
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), Ethanol, and Glacial Acetic Acid (e.g., in a 2:1 ratio).
-
Reagent Addition: Add iron powder (typically 3-5 eq.) to the stirred solution. The reaction can be exothermic, so an ice bath may be needed to control the initial temperature.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and stir for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through Celite to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Isolation: Concentrate the filtrate. The residue can be partitioned between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to remove the acetic acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Protocol 3: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is effective under mild conditions and is tolerant of many functional groups.[3]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in Ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (5-10 eq.) to the solution.[3]
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice. Carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH is basic (pH ~8). This will precipitate tin salts.
-
Isolation: Filter the resulting suspension through Celite. Extract the aqueous filtrate with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Preventing ester hydrolysis during the reduction of "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the selective reduction of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" to "Ethyl 4,5-dimethoxy-2-aminobenzoate," with a focus on preventing hydrolysis of the ethyl ester group.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when reducing this compound?
A1: The primary challenge is achieving chemoselective reduction of the nitro group without causing hydrolysis of the ethyl ester. The starting material is both sterically hindered and electron-rich due to the two methoxy groups, which can influence the reactivity. Incomplete reactions, low yields, and difficulties in product purification are other common issues.
Q2: How do the methoxy groups affect the reduction?
A2: The electron-donating methoxy groups increase the electron density on the aromatic ring. This can make the nitro group slightly less electrophilic, potentially slowing down the reduction. However, in some catalytic systems, increased electron density can enhance the rate of hydrogenation.[1]
Q3: Which analytical techniques are best for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on conversion and purity. 1H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of the nitroaromatic protons and the appearance of the aromatic amine protons and the -NH2 signal.
Q4: What are the typical purification strategies for the product, Ethyl 4,5-dimethoxy-2-aminobenzoate?
A4: After the reaction, a standard workup to remove the catalyst and reagents is necessary. This often involves filtration (for heterogeneous catalysts) and extraction. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Troubleshooting Guide
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent. For metal-based reductions (e.g., Fe, SnCl2), ensure the metal is finely powdered and activated if necessary. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for ester hydrolysis. Some reductions may require gentle heating or reflux. |
| Poor catalyst activity (for catalytic hydrogenation) | Use fresh, high-quality catalyst. Ensure the solvent is free of impurities that could poison the catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). |
| Inadequate agitation | For heterogeneous reactions, ensure vigorous stirring to maintain good contact between the substrate and the reagent/catalyst. |
| Steric hindrance | The ortho-nitro group is sterically hindered. Consider using smaller, more reactive reducing agents or conditions that favor accessibility to the nitro group. |
Problem 2: Ester Hydrolysis is Observed
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh (acidic or basic) | Avoid strongly acidic or basic conditions. For reductions requiring acid (e.g., Fe/HCl, SnCl2/HCl), use the minimum effective amount and keep the reaction temperature as low as possible. Neutralize the reaction mixture promptly during workup. |
| Prolonged reaction time at elevated temperature | Optimize the reaction time to achieve full conversion of the starting material without significant ester hydrolysis. Monitor the reaction closely by TLC or HPLC. |
| Presence of water | For reactions sensitive to water, use anhydrous solvents and reagents. |
| Choice of reducing agent | Switch to a milder, more chemoselective reducing agent known to be compatible with esters, such as Indium/NH4Cl in aqueous ethanol or NaBH4/FeCl2.[2] |
Experimental Protocols and Data
Below are detailed methodologies for key experiments that can be adapted for the reduction of this compound, along with a table summarizing reaction conditions for similar substrates.
Table 1: Comparison of Reduction Methods for Substituted Nitrobenzoates
| Method | Substrate | Reagents & Conditions | Yield | Reference |
| Catalytic Hydrogenation | Ethyl p-nitrobenzoate | H2 (1 atm), PtO2 (catalyst), 95% Ethanol, RT, ~7 min | >95% | Organic Syntheses |
| Indium/NH4Cl | Ethyl 4-nitrobenzoate | In powder, NH4Cl, Ethanol/H2O, Reflux, 2.5 h | 90% | [3] |
| Fe/AcOH | Methyl 3-nitrobenzoate | Fe powder, Acetic Acid/Ethanol/Water, Sonication, 1 h | Variable | Sciencemadness |
| SnCl2·2H2O | Aromatic nitro compounds with ester groups | SnCl2·2H2O, Ethanol or Ethyl Acetate, RT | High yields | [4] |
| NaBH4/FeCl2 | Ester substituted nitroarenes | NaBH4 (2.5 equiv), FeCl2 (1.0 equiv), THF, 28°C | up to 96% | [2] |
Detailed Experimental Protocols
Method 1: Reduction with Indium and Ammonium Chloride
This method is highly chemoselective and performed in aqueous ethanol, making it environmentally friendly.[3]
Materials:
-
This compound
-
Indium powder
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Deionized water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend the this compound (1 equivalent) in ethanol.
-
Add a solution of ammonium chloride (10 equivalents) in deionized water.
-
Add indium powder (4 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, allow the mixture to cool to room temperature and dilute with water.
-
Filter the mixture through a pad of celite to remove the indium salts.
-
Extract the aqueous filtrate with several portions of dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Reduction with Stannous Chloride (SnCl2)
This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of esters.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottomed flask.
-
Add stannous chloride dihydrate (4-5 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, gentle heating can be applied.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is ~8. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified.
Visualizations
Troubleshooting Workflow for Ester Hydrolysis
The following diagram illustrates a logical workflow for troubleshooting and preventing ester hydrolysis during the reduction of this compound.
Caption: Troubleshooting workflow for preventing ester hydrolysis.
References
Byproducts formed during the synthesis of quinazolinones from "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinazolinones from "Ethyl 4,5-dimethoxy-2-nitrobenzoate".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the reduction of the nitro group and the subsequent cyclization to form the quinazolinone ring.
Stage 1: Reduction of this compound to Ethyl 2-amino-4,5-dimethoxybenzoate
Question: The reduction of my nitro compound is incomplete, and I observe multiple spots on my TLC plate. What are the possible byproducts and how can I improve the reaction?
Answer:
Incomplete reduction is a common issue. The multiple spots on your TLC are likely a mixture of the starting material, the desired amino compound, and intermediate reduction products.
Potential Byproducts and Identification:
| Byproduct Name | Chemical Structure | TLC Characteristics | Identification Notes |
| Nitroso Intermediate | R-NO | Can be colored (often green or blue). May be unstable. | Can be characterized by mass spectrometry. |
| Hydroxylamino Intermediate | R-NHOH | Typically more polar than the starting material and the amine. | Can be detected by specific staining agents for TLC. |
| Azoxy Compound | R-N=N(O)-R | Often colored (yellow to orange) and less polar than the amino product. | Can be formed by condensation of nitroso and hydroxylamino intermediates. |
| Azo Compound | R-N=N-R | Typically colored (orange to red) and non-polar. | Can arise from the condensation of the hydroxylamino intermediate. |
Troubleshooting and Optimization:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂): This is generally a clean and high-yielding method.[1] Ensure the catalyst is active and not poisoned. Use sufficient catalyst loading and hydrogen pressure.
-
Metal/Acid (Sn/HCl, Fe/HCl, Zn/CH₃COOH): These methods are effective but can be harsh.[2] The acidic conditions may lead to hydrolysis of the ester group. Neutralize the reaction mixture carefully during workup.
-
-
Reaction Conditions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor by TLC. Gentle heating may be required for some reducing agents, but excessive heat can promote side reactions.
-
Solvent: Use a solvent in which the starting material is soluble. For catalytic hydrogenation, common solvents include methanol, ethanol, and ethyl acetate.[3]
-
-
Purification:
-
If byproducts are present, column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in petroleum ether is a good starting point for elution.[3]
-
Question: I am losing a significant amount of my product during workup, and I suspect hydrolysis of the ester group. How can I prevent this?
Answer:
Ester hydrolysis is a known side reaction, particularly when using strong acids or bases.[4][5]
Preventative Measures:
| Condition | Recommendation |
| Acidic Conditions (e.g., Sn/HCl) | Neutralize the reaction mixture promptly and carefully with a mild base (e.g., sodium bicarbonate solution) at a low temperature. Avoid prolonged exposure to strong acid. |
| Basic Conditions | If a basic workup is required, use it for the shortest time necessary and at a low temperature. |
| Alternative Reducing Agents | Consider using catalytic hydrogenation (H₂/Pd-C), which is performed under neutral conditions and minimizes the risk of ester hydrolysis.[3] |
Stage 2: Cyclization of Ethyl 2-amino-4,5-dimethoxybenzoate to 6,7-Dimethoxyquinazolin-4(3H)-one
Question: The yield of my quinazolinone is low after the cyclization step. What could be the issue?
Answer:
Low yields in the cyclization step can be due to incomplete reaction, side reactions, or suboptimal reaction conditions. The most common method for this cyclization is heating the aminobenzoate with formamide.[6][7]
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cyclization | Insufficient reaction temperature or time. | The reaction with formamide often requires high temperatures (e.g., 165-170 °C) and prolonged heating (e.g., 12 hours).[6] Ensure the temperature is maintained and monitor the reaction by TLC until the starting material is consumed. |
| Side Reactions | The amino group can react with other electrophiles if impurities are present. The starting aminobenzoate might not be pure. | Ensure the ethyl 2-amino-4,5-dimethoxybenzoate is of high purity before proceeding with the cyclization. |
| Suboptimal Reagents | The formamide used may be of poor quality or contain water. | Use high-purity, anhydrous formamide. |
Question: I am having difficulty purifying the final quinazolinone product. What purification strategies are recommended?
Answer:
Purification of the quinazolinone can sometimes be challenging due to its polarity and potential for hydrogen bonding.
Purification Tips:
-
Trituration/Recrystallization: The crude product obtained from the reaction with formamide can often be purified by trituration with a suitable solvent like diethyl ether or boiling acetonitrile to remove impurities.[6] Recrystallization from a suitable solvent system can also be effective.
-
Column Chromatography: If trituration is insufficient, column chromatography on silica gel can be used. A polar solvent system, such as a mixture of chloroform and methanol, may be required for elution.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of quinazolinones from this compound?
A1: The most common byproducts originate from the reduction of the nitro group. These include incompletely reduced intermediates like nitroso and hydroxylamino compounds, as well as their condensation products, azoxy and azo compounds.[8][9][10][11][12] Hydrolysis of the ethyl ester to the corresponding carboxylic acid is another possibility, especially if harsh acidic or basic conditions are used.[5]
Q2: Which analytical techniques are best for identifying these byproducts?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the byproducts.
-
Infrared (IR) Spectroscopy: To identify functional groups, which can help distinguish between intermediates.
Q3: Can I use other reagents for the cyclization step instead of formamide?
A3: Yes, other reagents can be used to provide the C1 unit for the quinazolinone ring. These include:
-
Triethyl orthoformate and an amine: This is another common method for forming the quinazolinone ring.
-
Formic acid: Can also be used as the C1 source.
-
Ammonium formate and formaldehyde: This combination has been used for the synthesis of related quinazolinones.[1]
Experimental Protocols
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
This protocol is adapted from a general procedure for the reduction of a similar substrate.[3]
-
Dissolve: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethyl acetate.
-
Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Hydrogenate: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 15 psi to 50 psi).[3][6]
-
Stir: Stir the reaction mixture vigorously at room temperature.
-
Monitor: Monitor the reaction progress by TLC until all the starting material has been consumed (typically 16-24 hours).[3]
-
Filter: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-dimethoxybenzoate.
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Purify: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) or used directly in the next step if sufficiently pure.[3]
Protocol 2: Cyclization of Ethyl 2-amino-4,5-dimethoxybenzoate with Formamide
This protocol is based on the synthesis of a structurally related quinazolinone.[6]
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Combine: In a round-bottom flask, combine Ethyl 2-amino-4,5-dimethoxybenzoate (1 equivalent) with an excess of formamide.
-
Heat: Heat the reaction mixture under a nitrogen atmosphere to 165-170 °C.
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Stir: Stir the mixture at this temperature for 12 hours, or until TLC analysis indicates the absence of the starting material.[6]
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Cool: Cool the reaction mixture to room temperature. A precipitate may form.
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Triturate: Add diethyl ether to the cooled mixture and triturate the solid.
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Filter: Filter the solid product and wash it with diethyl ether.
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Purify: For further purification, the solid can be triturated in boiling acetonitrile, cooled, and then filtered.[6] Dry the purified 6,7-Dimethoxyquinazolin-4(3H)-one under reduced pressure.
Visualizations
References
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of the Reaction to Form "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
The synthesis of this compound is typically a two-step process. First, 3,4-dimethoxybenzoic acid is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.[1][2] This intermediate is then esterified to yield the final product, this compound.
Q2: How is Thin-Layer Chromatography (TLC) used to monitor this reaction?
TLC is a crucial technique to monitor the progress of the esterification reaction.[3][4] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (4,5-dimethoxy-2-nitrobenzoic acid) and the formation of the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is a suitable TLC solvent system (eluent) for this reaction?
A common starting point for separating carboxylic acids and their corresponding esters is a mixture of a non-polar and a moderately polar solvent.[5] For this specific reaction, a mixture of hexane and ethyl acetate is recommended. The polarity of the solvent system can be adjusted to achieve optimal separation. A higher proportion of ethyl acetate will increase the polarity, causing the spots to move further up the plate.
Q4: How can I visualize the spots on the TLC plate?
Since the starting material and product are aromatic and contain a nitro group, they can often be visualized under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[6] Staining with iodine vapor is another common method that can make the spots appear as yellow-brown spots.[7]
Q5: What are the expected relative Rf values for the starting material and the product?
The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is a carboxylic acid and therefore more polar than its ethyl ester product. Consequently, the product, this compound, will have a higher Rf value (travel further up the TLC plate) than the starting material. The carboxylic acid may remain close to the baseline.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - The sample solution is too dilute.- The compound is not UV-active and the visualization method is ineffective.- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.- Try a different visualization method, such as iodine vapor or a chemical stain.- Ensure the solvent level is below the spotting line when placing the plate in the chamber. |
| The spots are streaking or appear as elongated smears. | - The sample is too concentrated.- The compound is acidic or basic.- The adsorbent on the TLC plate was disturbed during spotting. | - Dilute the sample before spotting it on the TLC plate.- For the acidic starting material, adding a small amount of acetic acid to the eluent can improve spot shape.- Be careful not to scratch the silica gel with the capillary spotter. |
| The solvent front is running unevenly. | - The TLC plate is touching the side of the developing chamber or the filter paper.- The adsorbent has flaked off the edges of the plate. | - Ensure the plate is centered in the chamber and not touching the sides.- Use a new, undamaged TLC plate. |
| Unexpected spots are observed on the TLC plate. | - Contamination of the reaction mixture or TLC plate.- Formation of side products. | - Ensure all glassware is clean and handle the TLC plate carefully by the edges.- Potential side products in this reaction could include unreacted starting material or byproducts from incomplete nitration in the previous step. |
| The spots for the starting material and product are too close together (poor separation). | - The polarity of the eluent is not optimal. | - Adjust the solvent system. If the spots are too low (low Rf), increase the polarity (e.g., more ethyl acetate). If they are too high (high Rf), decrease the polarity (e.g., more hexane). |
Experimental Protocols
Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid
This protocol is based on general nitration procedures for similar substrates.[1][2]
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In a flask, dissolve 3,4-dimethoxybenzoic acid in a suitable solvent like acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, pour the mixture over ice water to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
Synthesis of this compound
This protocol is a general procedure for acid-catalyzed esterification.
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To a round-bottom flask, add 4,5-dimethoxy-2-nitrobenzoic acid and an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.
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Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be purified by column chromatography or recrystallization if necessary.
TLC Monitoring Protocol
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 7:3 hexane:ethyl acetate) and allow it to saturate.
-
On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
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Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the starting line.
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As the reaction proceeds, take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on the same TLC plate. It is also advisable to spot the pure starting material as a reference.
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Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front with a pencil, and allow it to dry.
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Visualize the spots under a UV lamp and circle them with a pencil.
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Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Caption: A workflow diagram for troubleshooting common TLC issues.
Caption: A workflow for monitoring the esterification reaction using TLC.
References
Scaling up the synthesis of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" for pharmaceutical applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the pharmaceutical industry. The information addresses common challenges, offering troubleshooting solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale? A1: The typical synthetic pathway involves two main steps: the nitration of a substituted benzoic acid followed by esterification. The most common starting material is 3,4-dimethoxybenzoic acid (veratric acid), which is first nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst to yield the final product, this compound.
Q2: What are the primary challenges when scaling up the nitration of dimethoxybenzene derivatives? A2: Scaling up nitration reactions presents several challenges. These reactions are highly exothermic, creating a risk of thermal runaway if not properly controlled.[1] The use of strong acids like nitric and sulfuric acid is corrosive and can lead to environmental and safety issues.[2] Furthermore, achieving high regioselectivity to obtain the desired 2-nitro isomer over other potential isomers is a significant challenge, as is the production of energetic nitro-containing compounds which require careful handling.[1][3]
Q3: Why is regioselectivity a concern in this synthesis? A3: The starting material, a 1,2-dialkoxybenzene derivative, has two activating methoxy groups. These groups direct electrophilic substitution (like nitration) to specific positions on the aromatic ring.[4] While this typically favors the formation of the 1,2-dialkoxy-4,5-dinitrobenzene product in dinitration, achieving selective mononitration at the desired position (ortho to one methoxy group and meta to the other) requires careful control of reaction conditions to prevent the formation of unwanted isomers.[3][4]
Q4: What are the critical safety considerations for large-scale nitration? A4: Safety is paramount. Key considerations include managing the highly exothermic nature of the reaction through efficient cooling and controlled reagent addition.[1] The potential for accumulation of energetic nitro compounds must be managed.[1] Utilizing continuous processing over batch reactors can significantly improve safety by reducing the in-process volume of reactive species and providing superior heat transfer.[1] Proper personal protective equipment (PPE) and containment systems are mandatory.
Q5: Should I use a batch or continuous process for scaling up this nitration? A5: While batch configurations are common, a continuous process offers distinct advantages for nitration.[1] Continuous flow reactors provide better control over reaction temperature, mixing, and reaction time, which can lead to improved yield, selectivity, and safety. The reduced volume of hazardous material at any given moment in a continuous reactor is a major safety benefit.[1] However, the choice depends on the specific production scale, available equipment, and process development investment.
Troubleshooting Guide
Problem 1: Low yield in the nitration of 3,4-dimethoxybenzoic acid.
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Possible Cause: Incomplete reaction due to insufficient nitrating agent or suboptimal temperature.
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Solution:
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Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
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Optimize Reagent Ratio: A study on a similar nitration process found that a substrate-to-nitrating agent ratio of 1:2 can be optimal.[5] Gradually increase the equivalents of the nitrating agent (e.g., nitric acid) while monitoring for side product formation.
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Temperature Control: Nitration of activated rings like dimethoxybenzene can often proceed at or below room temperature. However, some protocols may require gentle heating (e.g., 50-60°C) to drive the reaction to completion.[5][6] Experiment with a temperature range to find the optimal balance between reaction rate and side product formation.
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Problem 2: Formation of multiple isomers, indicating poor regioselectivity.
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Possible Cause: The reaction conditions are too harsh, or the nitrating agent is not selective enough.
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Solution:
-
Milder Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is powerful, it can be aggressive.[7] Consider alternative, milder nitrating systems. Recent research has explored reagents like N-nitrosaccharin or N-nitropyrazoles, which can offer better control and functional group tolerance under milder conditions.[7][8]
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Solvent Effects: The choice of solvent can influence regioselectivity.[3] Acetic acid is a common solvent for these types of reactions.[9] Exploring different solvent systems may alter the product distribution.
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Strict Temperature Control: Maintain a consistent and controlled low temperature during the addition of the nitrating agent to minimize the formation of undesired isomers.
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Problem 3: The final ester product is difficult to purify from the starting acid.
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Possible Cause: Incomplete esterification reaction or hydrolysis of the product during workup.
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Solution:
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Drive Esterification to Completion: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the ester product. Alternatively, use an excess of ethanol.
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Workup Procedure: After the reaction, the crude product can be dissolved in a water-immiscible solvent like toluene or ethyl acetate. This solution should be washed successively with water and an aqueous alkaline solution (e.g., sodium carbonate) to remove any unreacted acidic starting material.[10]
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Recrystallization: Purify the crude ethyl ester by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a high-purity crystalline solid.
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Problem 4: The ester group is hydrolyzed during the nitration step.
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Possible Cause: This occurs if esterification is performed before nitration and the nitration conditions (strong aqueous acid) are too harsh.
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Solution:
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Change Synthesis Order: The preferred route is to nitrate 3,4-dimethoxybenzoic acid first and then perform the esterification. The carboxylic acid group is more resistant to the harsh nitrating conditions.
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Anhydrous Conditions: If nitrating the ester is unavoidable, ensure strictly anhydrous conditions to minimize hydrolysis. The use of nitrating agents that do not require strong aqueous acids can also prevent this issue.
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Experimental Protocols
Protocol 1: Nitration of 3,4-Dimethoxybenzoic Acid
This protocol is adapted from procedures for the nitration of benzoic acid derivatives.[9][11]
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Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel. The reactor should be connected to a cooling circulator.
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Reagent Preparation: Pre-cool concentrated nitric acid (e.g., 65-70%) to 0-5°C.[11]
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Reaction:
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Charge the reactor with 3,4-dimethoxybenzoic acid.
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Begin stirring and cool the vessel to 0-5°C.
-
Slowly add the pre-cooled concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for 1-2 hours.[9] Monitor the reaction by TLC or HPLC until the starting material is consumed.[11]
-
-
Workup and Isolation:
-
Once the reaction is complete, slowly quench the reaction mixture by pouring it onto a stirred slurry of ice and water.[9][11]
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A yellow solid, 4,5-dimethoxy-2-nitrobenzoic acid, will precipitate.
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Stir the slurry for 30-60 minutes to ensure complete precipitation.
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Isolate the solid by filtration, washing the filter cake thoroughly with cold water until the washings are neutral.
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Dry the product under vacuum at 50-60°C. A yield of around 80-93% can be expected.[6][9]
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Protocol 2: Fischer Esterification of 4,5-Dimethoxy-2-nitrobenzoic Acid
This is a standard procedure for converting a carboxylic acid to an ethyl ester.
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Setup: Equip a round-bottom flask with a reflux condenser.
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Reaction:
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To the flask, add the dried 4,5-dimethoxy-2-nitrobenzoic acid, an excess of absolute ethanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Heat the mixture to reflux and maintain for 4-15 hours.[11] Monitor the reaction's progress by TLC or HPLC.
-
-
Workup and Isolation:
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After cooling to room temperature, reduce the volume of the reaction mixture by removing excess ethanol under reduced pressure.
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Dilute the residue with water and extract the product into a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
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Purification:
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Purify the crude product by recrystallization from ethanol to yield a pure, crystalline solid.
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Data Presentation
Table 1: Comparison of Reported Conditions for Nitration of Benzoic Acid Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3,4-Dimethoxybenzoic Acid | 20% Nitric Acid | Water | 60 | 6 | 77 | - | [6] |
| 3,4-Dimethoxybenzoic Acid | Conc. Nitric Acid | None | < 10 (addition) | 1 | ~74 | - | [11] |
| "Quinoa acid" (Veratric Acid) | 20% Nitric Acid | None | Ice Bath -> RT | 0.5 | 77 | - | [9] |
| "Quinoa acid" (Veratric Acid) | Conc. Nitric Acid | None | ~20 | 0.5 | 80.2 | - | [9] |
| 3,4-dimethoxy-6-nitrobenzaldehyde | Sodium Chlorite / H₂O₂ | Water/Methanol | ~50 | - | 93 | 99.5 | [6] |
Note: Data is for the synthesis of the nitrobenzoic acid intermediate. "Quinoa acid" is likely a mistranslation for veratric acid (3,4-dimethoxybenzoic acid).
Table 2: Qualitative Comparison of Batch vs. Continuous Processing for Nitration
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volume of energetic material.[1] | Inherently safer due to small reaction volume and superior heat transfer.[1] |
| Heat Transfer | Limited by surface area-to-volume ratio, challenging at scale. | Excellent heat transfer due to high surface area-to-volume ratio.[1] |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. |
| Yield/Selectivity | Can be lower due to temperature gradients and mixing issues. | Often higher and more consistent due to precise control. |
| Scalability | Direct scale-up can be non-linear and problematic. | More straightforward and predictable scalability. |
| Capital Cost | Lower initial cost for standard reactors. | Higher initial investment for specialized equipment. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield and purity issues during synthesis.
References
- 1. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. US3037046A - Benzocaine process - Google Patents [patents.google.com]
- 11. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
Removal of unreacted starting materials from "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
Technical Support Center: Ethyl 4,5-dimethoxy-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from "this compound."
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete Removal of Starting Material (4,5-dimethoxy-2-nitrobenzoic acid) after Aqueous Wash
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Possible Cause 1: Insufficient amount or concentration of base.
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Solution: The unreacted starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is acidic and can be removed by washing the organic layer with an aqueous basic solution. If the removal is incomplete, consider increasing the number of washes or using a slightly more concentrated basic solution (e.g., 5-10% sodium bicarbonate or sodium carbonate). Be cautious with strong bases like sodium hydroxide, as they can potentially hydrolyze the ester product.
-
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Possible Cause 2: Inefficient mixing during the wash.
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Solution: Ensure vigorous mixing of the organic and aqueous layers during the washing step to maximize the surface area for the acid-base reaction. Use a separatory funnel and shake thoroughly, venting frequently.
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Possible Cause 3: Organic solvent is partially miscible with water.
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Solution: If using an organic solvent with some water miscibility, the partitioning of the acidic starting material into the aqueous layer may be less efficient. Consider switching to a more nonpolar and water-immiscible solvent like dichloromethane or ethyl acetate for the extraction.
-
Issue 2: Low Yield of Purified Product after Recrystallization
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Possible Cause 1: Inappropriate recrystallization solvent.
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Solution: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For this compound, common solvents to test include ethanol, methanol, or a mixture of ethyl acetate and a nonpolar solvent like hexanes. Perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
-
Possible Cause 2: Using an excessive amount of solvent.
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Solution: Dissolve the crude product in the minimum amount of hot solvent necessary to achieve complete dissolution. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to a lower yield.
-
-
Possible Cause 3: Cooling the solution too quickly.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.
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Issue 3: Product Fails to Crystallize
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Possible Cause 1: Presence of significant impurities.
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Solution: If the product is an oil and does not crystallize, it may be due to a high level of impurities. In this case, column chromatography is recommended to purify the compound before attempting recrystallization.
-
-
Possible Cause 2: Supersaturation.
-
Solution: If the cooled solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[1][2] Therefore, the primary unreacted starting material to be removed is 4,5-dimethoxy-2-nitrobenzoic acid.
Q2: What is the most common method for removing the acidic starting material?
The most common and effective method is a liquid-liquid extraction using a separatory funnel. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), and this organic layer is washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] This converts the acidic starting material into its salt, which is soluble in the aqueous layer and is thus removed from the organic layer containing the desired ester product.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the wash?
While a strong base would also react with the acidic starting material, it is generally not recommended. Strong bases can promote the hydrolysis of the ethyl ester product back to the carboxylic acid, which would reduce the yield of the desired product. A weak base like sodium bicarbonate is sufficient to remove the acidic starting material without significantly affecting the ester.[3]
Q4: How can I confirm that the starting material has been completely removed?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Spot the crude reaction mixture, the organic layer after washing, and a pure sample of the starting material on a TLC plate. The absence of a spot corresponding to the starting material in the lane of the washed organic layer indicates its successful removal.
Q5: What are the recommended purification methods if aqueous washing is insufficient?
If residual starting material or other impurities remain after the aqueous wash, further purification can be achieved through:
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid product. The choice of solvent is critical for good recovery and purity.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a solvent system such as a gradient of ethyl acetate in hexanes is a common choice.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4,5-dimethoxy-2-nitrobenzoic acid
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel.
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Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The top layer will be the organic phase (containing the product), and the bottom layer will be the aqueous phase (containing the salt of the unreacted acid).
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the washing step (steps 2-4) two more times with fresh NaHCO₃ solution to ensure complete removal of the acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
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Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification Data Summary
The following table summarizes typical solvent systems used for the purification of related nitrobenzoate compounds, which can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound | Solvent System | Purity | Reference |
| Column Chromatography | Ethyl 4-nitrobenzoate | Petroleum ether/ethyl acetate | >95% | [4] |
| Recrystallization | 4-Methyl-3-nitrobenzoic acid | Ethanol | High | [3] |
| Column Chromatography | 2-nitro-4,5-dimethoxybenzoic acid | Silica gel column | Not specified | [1] |
Purification Workflow
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzoate: An Evaluation of Traditional and Alternative Methods
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient production of key intermediates is paramount. 2-Amino-4,5-dimethoxybenzoate and its corresponding acid are valuable building blocks in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of the traditional synthesis of 2-amino-4,5-dimethoxybenzoate via nitro reduction and explores alternative pathways, namely the Hofmann and Curtius rearrangements. We present a detailed examination of experimental data, protocols, and the logical workflows of each method to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, availability of starting materials, and safety. The following table summarizes the key quantitative data for the different approaches to synthesizing 2-amino-4,5-dimethoxybenzoate and its parent acid.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity |
| Nitro Reduction (Acid) | Methyl 4,5-dimethoxy-2-nitrobenzoate | 1. KOH 2. Pd/C, H₂ | Not specified | 83%[1] | Light gray crystalline solid[1] |
| Nitro Reduction (Ester) | Mthis compound | Pd/C, H₂ | 16-24 hours[2] | 88.7-97%[2] | White solid[2] |
| Hofmann Rearrangement (Proposed) | 4,5-Dimethoxyphthalamic acid | Br₂, NaOH (or other Hofmann reagents) | Not specified | Not reported for this specific substrate | Not reported for this specific substrate |
| Curtius Rearrangement (Proposed) | 4,5-Dimethoxyphthaloyl azide | Heat or photolysis | Not specified | Not reported for this specific substrate | Not reported for this specific substrate |
Experimental Protocols
Method 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid via Nitro Reduction
This widely used method involves the hydrolysis of the methyl ester followed by the catalytic hydrogenation of the nitro group.
Step 1: Hydrolysis of Mthis compound [1]
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Dissolve 48.13 g (0.729 mol) of 85% pure KOH pellets in 250 ml of ice water.
-
Add 50 g (0.207 mol) of mthis compound to the KOH solution.
-
Heat the resulting green suspension to 70 °C, during which the solution will turn dark red.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.
Step 2: Catalytic Hydrogenation [1]
-
To the resulting red suspension, add 1 g of 10% Pd/C catalyst.
-
Hydrogenate the mixture at 50 °C under 3.5 bar of hydrogen pressure until the reaction ceases.
-
Filter the solution to remove the catalyst.
-
Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.
-
Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5 °C and stir for an additional 30 minutes.
-
Filter the product, wash with 250 ml of ice water (in two portions), and dry in a vacuum oven at 55 °C for 12 hours.
-
This procedure yields 35.18 g (83%) of 2-amino-4,5-dimethoxybenzoic acid as a light gray crystalline product.[1]
Method 1a: Synthesis of Methyl 2-Amino-4,5-dimethoxybenzoate via Nitro Reduction
A direct reduction of the nitro ester is also a common approach.
-
To a 100 mL round-bottomed flask, add 1.9 g (7.2 mmol) of mthis compound and 0.2 g of palladium-carbon catalyst.[2]
-
Dissolve the solids in 50 mL of methanol.[2]
-
Introduce hydrogen gas into the reaction system and stir the mixture at room temperature for 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, filter the mixture to remove the catalyst.[2]
-
Purify the product by column chromatography (petroleum ether:ethyl acetate = 10:1, V/V) to afford 1.51 g (88.7%) of the white solid target compound.[2]
-
An alternative procedure using ethyl acetate as the solvent at 25°C under 15 psi of hydrogen for 16 hours has been reported to yield 97% of the product.[2]
Alternative Synthetic Strategies
While the reduction of the corresponding nitro compound is a well-established and high-yielding method, alternative routes that avoid the use of nitration and subsequent reduction can be advantageous, particularly concerning regioselectivity and the handling of potentially hazardous reagents. The Hofmann and Curtius rearrangements offer such alternatives, starting from dicarboxylic acid derivatives.
Method 2: Proposed Synthesis via Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[3] This method could be applied to the synthesis of 2-amino-4,5-dimethoxybenzoic acid starting from 4,5-dimethoxyphthalic acid.
Proposed Synthetic Sequence:
-
Formation of 4,5-Dimethoxyphthalic Anhydride: 4,5-Dimethoxyphthalic acid can be dehydrated to its anhydride, for example, by heating with acetic anhydride.
-
Formation of 4,5-Dimethoxyphthalamic Acid: The anhydride can then be reacted with ammonia to selectively open the ring and form the mono-amide, 4,5-dimethoxyphthalamic acid.
-
Hofmann Rearrangement: The phthalamic acid would then be subjected to the Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield 2-amino-4,5-dimethoxybenzoic acid.
Method 3: Proposed Synthesis via Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[4][5] This provides another pathway from 4,5-dimethoxyphthalic acid.
Proposed Synthetic Sequence:
-
Formation of 4,5-Dimethoxyphthaloyl Chloride: 4,5-Dimethoxyphthalic acid can be converted to its diacid chloride using a reagent such as thionyl chloride or oxalyl chloride.
-
Formation of 4,5-Dimethoxyphthaloyl Azide: The diacid chloride can then be reacted with an azide source, such as sodium azide, to form the corresponding diacyl azide.
-
Curtius Rearrangement and Hydrolysis: Upon heating, the acyl azide would undergo the Curtius rearrangement to form an isocyanate intermediate. Subsequent hydrolysis would yield 2-amino-4,5-dimethoxybenzoic acid.
Similar to the Hofmann rearrangement, a detailed experimental protocol for the Curtius rearrangement on this specific substrate is not available in the searched results. However, the Curtius rearrangement is a versatile and widely used method for the synthesis of primary amines from carboxylic acids.[6][7]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the logical flow of each approach.
Caption: Synthetic routes to 2-amino-4,5-dimethoxybenzoate derivatives.
Conclusion
The synthesis of 2-amino-4,5-dimethoxybenzoate and its parent acid is most commonly and efficiently achieved through the reduction of the corresponding 2-nitro precursor. This method is well-documented, high-yielding, and provides a pure product. However, the Hofmann and Curtius rearrangements present viable, albeit less documented for this specific substrate, alternative pathways that avoid the use of nitration. These rearrangement reactions offer a different strategic approach, starting from the readily accessible 4,5-dimethoxyphthalic acid. Further research to establish optimized protocols and quantify the yields for the Hofmann and Curtius rearrangement routes would be invaluable for a complete comparative assessment. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.
References
- 1. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
Comparison of different reducing agents for the nitro group in "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
The reduction of the nitro group in Ethyl 4,5-dimethoxy-2-nitrobenzoate to the corresponding amine, Ethyl 4,5-dimethoxy-2-aminobenzoate, is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of reducing agent is paramount, influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.
Comparison of Reducing Agents
The selection of an appropriate reducing agent depends on several factors, including the presence of other functional groups, desired reaction conditions, cost, and environmental impact. Below is a summary of commonly employed methods for the reduction of aromatic nitro compounds.
| Reducing Agent/Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Nickel, various solvents (Ethanol, Methanol, Ethyl Acetate), RT-elevated temp., 15-50 psi H₂[1] | High yields, clean reaction with water as the only byproduct, catalyst can often be recovered and reused.[2] | Requires specialized hydrogenation apparatus, potential for dehalogenation if halogens are present[2], catalyst can be flammable.[3] |
| Metal/Acid Reduction (Fe) | Fe powder, HCl or Acetic Acid in Ethanol/Water, Reflux[1][4] | Economical and effective[5], tolerant of many functional groups. The use of Fe/HCl is often preferred in industrial settings as the FeCl₂ formed can be hydrolyzed to regenerate HCl, making the reaction self-sustaining with only a small initial amount of acid required.[6] | Requires stoichiometric amounts of metal, can be exothermic[4], workup involves filtration of iron salts which can be cumbersome.[1] |
| Metal/Acid Reduction (SnCl₂) | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux[1] | Generally provides clean reactions and high yields[7], can be selective for the nitro group in the presence of other reducible functionalities.[7][8] | Generates significant amounts of tin-based byproducts that can be difficult to remove[8][9], tin compounds are toxic and have environmental concerns.[8] |
| Sodium Dithionite | Na₂S₂O₄, Water/DMF or other co-solvents, often under basic conditions (e.g., NaHCO₃), RT-elevated temp.[9][10] | Mild and chemoselective, tolerating a wide range of functional groups such as aldehydes, ketones, and esters[11], inexpensive and non-toxic.[9][10] | Can require a large excess of the reagent, reaction workup involves extraction from an aqueous solution.[9] |
Experimental Protocols
Detailed methodologies for the reduction of a nitroaromatic compound, adaptable for "this compound," are provided below.
1. Catalytic Hydrogenation using Pd/C
-
Procedure: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (approximately 15-20 mL per gram of substrate).[1] Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 2-5 mol% of palladium) to the solution.[1] Seal the reaction vessel, purge with an inert gas like nitrogen or argon, and then introduce hydrogen gas to a pressure of 15-50 psi.[1] Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the product.[12]
2. Reduction with Iron in Acidic Medium
-
Procedure: To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1).[4] Add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid.[1] Heat the mixture to reflux (around 80-90 °C).[1] Add iron powder (3-5 eq) portion-wise to control the exothermic reaction.[1][4] Maintain the mixture at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.[1] Once the reaction is complete, cool the mixture and make it basic by adding a sodium carbonate solution.[1] Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol or ethyl acetate.[1] The combined filtrate is then concentrated to give the crude product, which can be further purified.
3. Reduction with Tin(II) Chloride
-
Procedure: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 10-15 mL per gram of substrate).[1] Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents); the reaction is exothermic.[1] Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir for 1-3 hours.[1] Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and then in an ice bath.[1] Slowly neutralize the mixture with a saturated sodium bicarbonate solution or 2M NaOH to precipitate tin salts as tin hydroxides.[1] The resulting slurry is then filtered, and the filter cake is washed with an organic solvent. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.
4. Reduction with Sodium Dithionite
-
Procedure: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of DMF and water.[9] In a separate flask, prepare a solution of sodium dithionite (a significant excess, e.g., 10 equivalents or more) in water.[9] Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring. The reaction medium can be kept basic (pH 8-9) with the addition of sodium bicarbonate.[9] The reaction can be stirred at room temperature or gently heated (e.g., 45 °C) for several hours to 24 hours.[9] Monitor the reaction by TLC. Upon completion, the product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate.[11][13] The combined organic extracts are then washed with brine, dried, and concentrated.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the reduction of a nitro group.
Caption: Comparison of different reducing agents for nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.in [brainly.in]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Reactivity comparison of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" with its methyl ester analog
A Comparative Guide to the Reactivity of Ethyl 4,5-dimethoxy-2-nitrobenzoate and its Methyl Ester Analog
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are crucial for understanding their behavior in various experimental settings.
| Property | This compound | Mthis compound | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₆ | C₁₀H₁₁NO₆ | [1] |
| Molecular Weight | 255.22 g/mol | 241.19 g/mol | [1] |
| Appearance | Not specified | Pale yellow crystalline powder | |
| Melting Point | Not specified | 141-144 °C |
Reactivity Comparison
The primary points of reactivity for these molecules are the ester functionality and the nitro group. The key differences in their reactivity are expected to arise from the steric and electronic differences between the ethyl and methyl groups.
General Principles:
-
Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This can lead to slightly slower reaction rates in reactions where the ester carbonyl is the electrophilic center, such as in hydrolysis.
-
Electronic Effects: The electronic effects of the ethyl versus the methyl group are generally considered to be minimal and are unlikely to cause a significant difference in the reactivity of the aromatic ring or the nitro group.
Key Chemical Transformations: A Comparative Overview
This section details the experimental protocols for three key reactions: Synthesis (Fischer Esterification), Reduction of the Nitro Group, and Hydrolysis (Saponification). Quantitative data, where available, is presented to facilitate comparison.
Synthesis via Fischer Esterification
The most common method for synthesizing these esters is the Fischer esterification of the parent carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid, with the corresponding alcohol in the presence of an acid catalyst.
Experimental Data:
| Parameter | This compound (Adapted Protocol) | Mthis compound (Literature Data for Analog) |
| Reactants | 4,5-dimethoxy-2-nitrobenzoic acid, Ethanol, H₂SO₄ | 3-nitrobenzoic acid, Methanol, H₂SO₄ |
| Reaction Time | 2 hours (reflux) | 1 hour (reflux) |
| Yield | ~95% (expected, based on analog)[2] | Not specified |
Experimental Protocols:
Synthesis of this compound (Adapted from a general Fischer Esterification protocol[2])
-
To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Mthis compound (Protocol for an analogous reaction[3])
-
In a round-bottom flask, combine 3-nitrobenzoic acid (1-2 g) and anhydrous methanol (8 mL per gram of acid).
-
For every 20 mL of methanol, add 1 mL of concentrated H₂SO₄.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into a beaker of ice and stir.
-
Isolate the product by suction filtration and wash with water.
-
Recrystallize the crude product from methanol.
Caption: Fischer Esterification Workflow.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many pharmaceutical intermediates. Catalytic hydrogenation is a common and efficient method.
Experimental Data:
| Parameter | This compound (Literature Data for Analog) | Mthis compound (Literature Data) |
| Reactants | Ethyl p-nitrobenzoate, H₂, Pd/C | Mthis compound, H₂, Pd/C |
| Reaction Time | Not specified | 16 hours |
| Yield | Not specified | 97% |
Experimental Protocols:
Reduction of this compound (Adapted from a protocol for a similar compound)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, Ethyl 2-amino-4,5-dimethoxybenzoate.
-
Purify by column chromatography if necessary.
Reduction of Mthis compound
-
A mixture of Mthis compound (1.0 g, 4.1 mmol) and Pd/C (10% wt., 300 mg) in ethyl acetate (15.0 mL) is stirred at 25 °C under a H₂ atmosphere (15 psi) for 16 hours.
-
The reaction mixture is filtered through Celite, and the filter cake is washed with ethyl acetate (20 mL).
-
The filtrate is concentrated to afford Methyl 2-amino-4,5-dimethoxybenzoate (840 mg, 97%) as a light yellow solid.
Caption: Catalytic Hydrogenation Workflow.
Hydrolysis (Saponification)
The ester functionality can be hydrolyzed back to the parent carboxylic acid under basic conditions (saponification). The rate of this reaction can be influenced by the steric bulk of the ester group.
Experimental Data:
| Parameter | This compound (Adapted Protocol) | Mthis compound (Literature Data for Analog) |
| Reactants | This compound, NaOH, H₂O/Methanol | Methyl m-nitrobenzoate, NaOH, H₂O |
| Reaction Time | 5-15 minutes (boiling, expected) | 5-10 minutes (boiling)[4] |
| Yield | >90% (expected, based on analog)[4] | 90-96%[4] |
Experimental Protocols:
Hydrolysis of this compound (Adapted from a protocol for a similar compound[4])
-
In a round-bottom flask, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Add this compound (1.0 eq) to the basic solution.
-
Heat the mixture to reflux and maintain for 5-15 minutes, or until the ester has completely dissolved.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with an equal volume of water.
-
Pour the cooled solution into a beaker containing concentrated hydrochloric acid with stirring to precipitate the carboxylic acid.
-
Collect the precipitate by suction filtration and wash with cold water.
-
Dry the solid to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
Hydrolysis of Mthis compound (Protocol for an analogous reaction[4])
-
In a 2-L round-bottomed flask fitted with a reflux condenser, place a solution of 80 g (2 moles) of sodium hydroxide in 320 cc. of water.
-
Add 181 g (1 mole) of methyl m-nitrobenzoate.
-
Heat the mixture to boiling for five to ten minutes or until the saponification is complete as shown by the disappearance of the ester.
-
Dilute the reaction mixture with an equal volume of water, and when cool, pour it with stirring into 250 cc. of concentrated hydrochloric acid.
-
After the solution has cooled to room temperature, filter the m-nitrobenzoic acid by means of suction. The crude acid when dry weighs 150–160 g (90–96% of the theoretical amount).
Caption: Saponification and Acidification Workflow.
Conclusion
Based on general chemical principles and data from analogous compounds, the reactivity of this compound and Mthis compound is expected to be very similar. The primary difference is likely to be a slightly slower rate of reaction for the ethyl ester in transformations involving nucleophilic attack at the ester carbonyl, due to the greater steric hindrance of the ethyl group. However, for most synthetic applications, this difference is often negligible.
The choice between the ethyl and methyl ester will likely depend on factors such as the cost and availability of the starting materials (ethanol vs. methanol) and the desired physical properties of the final product. The provided protocols, adapted from the literature, offer a solid foundation for the synthesis and subsequent transformation of both of these valuable intermediates. It is important to note that the reaction conditions, particularly reaction times and temperatures, may require optimization for these specific substrates.
References
A Comparative Guide to the Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one: Evaluating "Ethyl 4,5-dimethoxy-2-nitrobenzoate" as a Starting Material
For researchers and professionals in drug development, the efficient synthesis of the quinazolinone core is of paramount importance due to its prevalence in a wide array of bioactive molecules. This guide provides a comparative analysis of synthetic routes to 6,7-dimethoxyquinazolin-4(3H)-one, with a special focus on the advantages of utilizing "Ethyl 4,5-dimethoxy-2-nitrobenzoate" as a key starting material. We present a side-by-side comparison with the more conventional approach starting from 4,5-dimethoxyanthranilic acid, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
Two primary synthetic pathways for obtaining 6,7-dimethoxyquinazolin-4(3H)-one are compared:
-
Route A: A two-step synthesis commencing with the reductive cyclization of this compound.
-
Route B: The traditional Niementowski reaction utilizing 4,5-dimethoxyanthranilic acid.
The following table summarizes the key performance indicators for each route based on literature data.
| Parameter | Route A: From this compound | Route B: From 4,5-dimethoxyanthranilic acid |
| Starting Material | This compound | 4,5-dimethoxyanthranilic acid |
| Key Steps | 1. Reduction of nitro group2. Cyclization with formamide | 1. Cyclization with formamide (Niementowski reaction) |
| Overall Yield | ~74% (calculated from sequential step yields)[1] | Variable, reported up to 85% for related structures[1] |
| Reaction Conditions | Step 1: Catalytic hydrogenation (e.g., PtO₂, H₂)Step 2: High temperature (165-170 °C)[1] | High temperature (165-170 °C)[1] |
| Purity | High purity achievable with standard purification[1] | High purity achievable with standard purification[1] |
Advantages of Using this compound (Route A)
While Route A involves an additional synthetic step (the reduction of the nitro group), it can offer strategic advantages in a broader synthetic context:
-
Versatility in Synthesis: The nitro group in the starting material is a versatile functional group. It can act as a directing group in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring before the formation of the quinazolinone core. This can be particularly advantageous in the synthesis of more complex, substituted quinazolinone derivatives.
-
Potential for Milder Cyclization Conditions: While high temperatures are often employed for the cyclization step, the in-situ formation of the highly reactive amino group from the nitro precursor can sometimes lead to more efficient cyclization under slightly milder conditions compared to starting directly with the less reactive anthranilic acid.
-
Avoidance of Anthranilic Acid Reactivity Issues: Anthranilic acids can sometimes be prone to side reactions, such as decarboxylation at high temperatures. Starting with the more stable nitro-analogue can circumvent these issues until the final cyclization step.
Experimental Protocols
Route A: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound
This is a two-step process involving the reduction of the nitro group followed by cyclization.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate
-
Materials:
-
This compound
-
Methanol
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
A solution of this compound in methanol is placed in a Parr apparatus.
-
A catalytic amount of PtO₂ is added to the solution.
-
The apparatus is purged with hydrogen gas and then pressurized to 50 p.s.i.
-
The mixture is shaken at room temperature until hydrogen consumption ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration.
-
The methanol is evaporated under reduced pressure to yield the crude ethyl 2-amino-4,5-dimethoxybenzoate, which can be used in the next step without further purification.
-
Step 2: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
-
Materials:
-
Ethyl 2-amino-4,5-dimethoxybenzoate (from Step 1)
-
Formamide
-
-
Procedure:
-
A solution of ethyl 2-amino-4,5-dimethoxybenzoate in formamide is heated to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]
-
The reaction progress is monitored by HPLC or TLC until the starting material is consumed.[1]
-
After cooling, the reaction mixture is triturated with diethyl ether, filtered, and then triturated with boiling acetonitrile.[1]
-
The resulting solid is filtered and dried under reduced pressure to afford 6,7-dimethoxyquinazolin-4(3H)-one as a white powder.[1]
-
Route B: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from 4,5-dimethoxyanthranilic acid (Niementowski Reaction)
-
Materials:
-
4,5-dimethoxyanthranilic acid
-
Formamide
-
-
Procedure:
-
A mixture of 4,5-dimethoxyanthranilic acid and an excess of formamide is heated to 165-170 °C for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6,7-dimethoxyquinazolin-4(3H)-one.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
References
A Comparative Guide to the Synthesis of Substituted Nitrobenzoic Acids: Ethyl 4,5-dimethoxy-2-nitrobenzoate vs. 4,5-diethoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the appropriate selection of substituted aromatic compounds is paramount. The nature and position of substituents on a benzene ring can profoundly influence the reactivity, solubility, and ultimately, the biological activity of a molecule. This guide provides a detailed comparison of two closely related synthetic intermediates: Ethyl 4,5-dimethoxy-2-nitrobenzoate and 4,5-diethoxy-2-nitrobenzoic acid. While both molecules share a common 2-nitrobenzoic acid core, the seemingly subtle difference between methoxy and ethoxy substituents can have significant implications for their synthesis and potential applications.
Executive Summary
Physicochemical Properties
A comparison of the parent acids, 4,5-dimethoxy-2-nitrobenzoic acid and the predicted properties of 4,5-diethoxy-2-nitrobenzoic acid, highlights the influence of the alkoxy substituents.
| Property | 4,5-dimethoxy-2-nitrobenzoic acid | 4,5-diethoxy-2-nitrobenzoic acid |
| Molecular Formula | C₉H₉NO₆ | C₁₁H₁₃NO₆ |
| Molecular Weight | 227.17 g/mol [1] | 255.22 g/mol |
| Appearance | Light yellow solid[2] | Predicted to be a solid |
| Melting Point | 195-197 °C[2] | Predicted to be lower than the dimethoxy analog due to less efficient crystal packing |
| Solubility | Soluble in DMSO and methanol[2] | Predicted to have higher solubility in organic solvents due to increased lipophilicity |
Synthesis and Experimental Protocols
The synthesis of both target compounds hinges on the electrophilic nitration of a 3,4-dialkoxybenzoic acid or a related precursor. The electron-donating nature of the alkoxy groups activates the aromatic ring towards electrophilic substitution and directs the incoming nitro group to the ortho and para positions relative to the activating groups.
Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid
Multiple synthetic routes for 4,5-dimethoxy-2-nitrobenzoic acid have been reported, with the nitration of 3,4-dimethoxybenzoic acid (veratric acid) being a common approach.
Experimental Protocol: Nitration of 3,4-dimethoxybenzoic acid [2]
-
Materials: 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol), 20% Nitric acid (50 mL).
-
Procedure:
-
To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g).
-
Cool the flask in an ice bath and add 20% nitric acid (50 mL).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, pour the mixture onto ice water.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by silica gel column chromatography.
-
-
Yield: 77%
-
Purity: Not specified in this protocol.
Another reported method involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde.
Experimental Protocol: Oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde [2]
-
Materials: 3,4-dimethoxy-6-nitrobenzaldehyde (10 g), water (20 mL), methanol (30 mL), acetic acid (3.5 mL), 30% hydrogen peroxide (9 mL), sodium chlorite (80%, 9 g), sodium bisulfite (10.5 g), sodium hydroxide.
-
Procedure:
-
In a suitable vessel, mix 3,4-dimethoxy-6-nitrobenzaldehyde, water, methanol, and acetic acid.
-
Add 30% hydrogen peroxide and a solution of sodium chlorite in water.
-
Stir and heat the mixture to approximately 50 °C, monitoring the reaction progress.
-
Upon completion, quench the reaction with sodium bisulfite.
-
Evaporate the solvent and dissolve the residue in a sodium hydroxide solution.
-
Filter to remove impurities and acidify the filtrate to pH 1 with sulfuric acid to precipitate the product.
-
Filter and dry the product.
-
-
Yield: 93%
-
Purity: 99.5% (by HPLC)
Proposed Synthesis of 4,5-diethoxy-2-nitrobenzoic acid
While a specific, detailed experimental protocol for the synthesis of 4,5-diethoxy-2-nitrobenzoic acid was not found in the surveyed literature, a plausible synthetic route can be proposed based on the nitration of 3,4-diethoxybenzoic acid. The conditions would likely be analogous to those used for the nitration of 3,4-dimethoxybenzoic acid.
Proposed Experimental Protocol: Nitration of 3,4-diethoxybenzoic acid
-
Materials: 3,4-diethoxybenzoic acid, Nitrating agent (e.g., nitric acid, or a mixture of nitric acid and sulfuric acid).
-
Procedure (Hypothetical):
-
Dissolve 3,4-diethoxybenzoic acid in a suitable solvent (e.g., acetic acid or sulfuric acid).
-
Cool the solution in an ice bath.
-
Slowly add the nitrating agent while maintaining a low temperature.
-
Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the crude 4,5-diethoxy-2-nitrobenzoic acid.
-
Purify by recrystallization or column chromatography.
-
-
Expected Yield and Purity: The yield and purity would be expected to be comparable to the nitration of 3,4-dimethoxybenzoic acid, likely in the range of 70-90% after purification. The slightly bulkier ethoxy groups might introduce minor steric hindrance, potentially affecting the reaction rate and yield.
Reaction Mechanisms and Logical Workflow
The core of these syntheses is the electrophilic aromatic substitution (EAS) reaction, specifically nitration.
General Mechanism of Nitration
The nitration of an activated benzene ring, such as a dialkoxybenzoic acid, proceeds through the following steps:
-
Generation of the Nitronium Ion (NO₂⁺): In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The following Graphviz diagram illustrates the general workflow for the synthesis of these nitrobenzoic acids.
References
Evaluating the efficiency of different catalysts for the synthesis of "Ethyl 4,5-dimethoxy-2-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various catalysts for the synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the development of pharmaceutical compounds. The synthesis is typically a two-step process: the nitration of 3,4-dimethoxybenzoic acid to form 4,5-dimethoxy-2-nitrobenzoic acid, followed by the Fischer esterification of the resulting acid with ethanol. This guide focuses on the efficiency of different catalysts in the crucial esterification step, presenting a comparative analysis based on available experimental data for analogous reactions.
Performance Comparison of Catalysts for Esterification
While direct comparative studies on a wide range of catalysts for the synthesis of this compound are limited, extensive research on the esterification of substituted benzoic acids, particularly nitrobenzoic acids, allows for a robust analogous comparison. The following table summarizes the performance of various catalyst types, drawing on data from the synthesis of similar esters.
| Catalyst Type | Specific Catalyst Example | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Disadvantages |
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | p-nitrobenzoic acid | 75-98 | 2-6 | Reflux | High yield, low cost | Corrosive, difficult to separate, generates acidic waste |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Benzoic acid | High | 3-5 | Reflux | High yield, crystalline solid (easy to handle) | Corrosive, requires neutralization and separation |
| Heterogeneous Solid Acid | Zeolite H-HEU-M (ultradispersed) | 4-nitrobenzoic acid | ~67 | 2 | 80 | Reusable, easy to separate, environmentally friendly | Lower yield compared to homogeneous acids, may require specific preparation |
| Heterogeneous Solid Acid | Phosphoric acid modified Montmorillonite K-10 | Substituted benzoic acids | High | 5 | Reflux | Reusable, solvent-free conditions possible | Activity may decrease upon reuse |
| "Green" Catalyst | Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid | 88.3 | Not specified | 75 | High yield, reusable, acts as both solvent and catalyst | May require specific preparation of the solvent |
| Homogeneous Lewis Acid | B(C₆F₅)₃ | Benzoic acid | High | Not specified | Not specified | High chemo- and site-selectivity | Expensive, sensitive to moisture |
Experimental Protocols
The synthesis of this compound involves two primary stages. Below are detailed experimental protocols for each stage, with the esterification protocol providing a general method adaptable for catalyst screening.
Step 1: Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid
This protocol is based on the nitration of 3,4-dimethoxybenzoic acid.[1][2]
Materials:
-
3,4-dimethoxybenzoic acid
-
Concentrated nitric acid (70%)
-
Ice water
-
Toluene (for purification)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 50.0 g of 3,4-dimethoxybenzoic acid to 275 ml of pre-cooled concentrated nitric acid.
-
Stir the reaction mixture for 60 minutes, maintaining the low temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
The precipitated solid, 4,5-dimethoxy-2-nitrobenzoic acid, is collected by filtration.
-
Wash the solid with water and then purify by recrystallization from toluene to yield the final product. A yield of approximately 77-85% can be expected.[1][2]
Step 2: Catalytic Esterification of 4,5-dimethoxy-2-nitrobenzoic acid
This is a general procedure for Fischer esterification that can be adapted to compare the efficiency of different catalysts.
Materials:
-
4,5-dimethoxy-2-nitrobenzoic acid
-
Anhydrous ethanol
-
Catalyst (e.g., H₂SO₄, p-TsOH, Zeolite, etc.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Add the catalyst to the solution. The amount and type of catalyst will be the variable in a comparative study (e.g., for H₂SO₄, a catalytic amount of 1-2% of the weight of the carboxylic acid is typical).
-
Heat the mixture to reflux and maintain for a period determined by the catalyst being tested (typically ranging from 2 to 6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization to determine the final yield.
Visualizing the Workflow
The following diagrams illustrate the overall synthetic pathway and the experimental workflow for catalyst comparison.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for comparing catalyst efficiency.
References
A Comparative Guide to the Spectral Analysis of Ethyl 4,5-dimethoxy-2-nitrobenzoate for Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for Ethyl 4,5-dimethoxy-2-nitrobenzoate against potential impurities. By presenting key analytical data and detailed experimental protocols, this document serves as a valuable resource for confirming product purity and identifying contaminants in a laboratory setting.
Spectral Data Comparison
The purity of this compound can be effectively determined by comparing its spectral characteristics with those of potential impurities. The most likely impurities include the unreacted starting material, 4,5-dimethoxy-2-nitrobenzoic acid, and a potential reduction byproduct, ethyl 4,5-dimethoxy-2-aminobenzoate. Other possible impurities arising from side reactions during synthesis could include products of polynitration or oxidative demethylation.
Below is a summary of the expected spectral data for the target compound and its key potential impurities.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | Aromatic H: ~7.4 (s, 1H), ~7.2 (s, 1H); -OCH₃: ~4.0 (s, 3H), ~4.0 (s, 3H); -OCH₂CH₃: ~4.4 (q), ~1.4 (t) | Not explicitly found, but expected signals for aromatic carbons, methoxy carbons, ester carbonyl, and ethyl carbons. | C=O (ester): ~1720-1740; NO₂: ~1520-1560 (asymmetric), ~1345-1385 (symmetric); C-O: ~1200-1300 | [M]+ at 255.22 |
| 4,5-dimethoxy-2-nitrobenzoic acid [1] | 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H) | Not explicitly found, but expected signals for aromatic carbons, methoxy carbons, and carboxylic acid carbonyl. | C=O (acid): ~1680-1710; O-H (acid): ~2500-3300 (broad); NO₂: ~1520-1560, ~1345-1385 | [M]+ at 227.17 |
| Ethyl 4,5-dimethoxy-2-aminobenzoate | Aromatic H: Signals expected in the aromatic region, shifted compared to the nitro compound; -NH₂: Broad singlet; -OCH₃: Two singlets; -OCH₂CH₃: Quartet and triplet. | Not explicitly found, but expected signals for aromatic carbons, methoxy carbons, ester carbonyl, and ethyl carbons. | N-H: ~3300-3500; C=O (ester): ~1680-1700; C-N: ~1250-1350 | [M]+ at 225.25 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical structure and quantify the purity of the sample by analyzing the chemical shifts and integrals of the protons and carbon-13 nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as needed for adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, which helps in confirming the structure and detecting impurities with different functional groups.
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound (ester C=O, nitro NO₂, aromatic C-H, C-O). Compare the spectrum with reference spectra of the pure compound and potential impurities.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain fragmentation patterns that can aid in structural elucidation and impurity identification.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
GC-MS Parameters (for a volatile compound):
-
GC:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector temperature: 250°C.
-
Oven program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C).
-
Carrier gas: Helium.
-
-
MS:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-500 m/z.
-
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to confirm the structure and identify any peaks corresponding to impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectral analysis process for purity confirmation.
Caption: Workflow for purity confirmation.
Caption: Key functional group identification.
References
Benchmarking the Synthesis of Quinazoline-Based Therapeutics: A Comparative Analysis of Routes Utilizing Ethyl 4,5-dimethoxy-2-nitrobenzoate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of synthetic routes to quinazoline-based therapeutic compounds, benchmarking a pathway that utilizes Ethyl 4,5-dimethoxy-2-nitrobenzoate against a prominent alternative. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of efficient and practical synthetic strategies.
The quinazoline scaffold is a cornerstone in the development of a variety of therapeutic agents, most notably in the field of oncology with drugs such as Gefitinib. The efficient construction of this heterocyclic system is a critical aspect of the drug development process. This guide evaluates a synthetic pathway commencing with this compound, a readily available starting material, and compares it with an established alternative route starting from methyl 3-hydroxy-4-methoxybenzoate.
Comparative Analysis of Synthetic Pathways
The synthesis of the core intermediate, 6,7-dimethoxyquinazolin-4(3H)-one, is a key convergence point for various routes leading to Gefitinib and other related therapeutic compounds. Below, we compare the efficiency of two distinct pathways to this crucial intermediate.
Table 1: Comparison of Synthetic Routes to 6,7-dimethoxyquinazolin-4(3H)-one
| Parameter | Route 1: Via this compound | Route 2: Via Methyl 3-hydroxy-4-methoxybenzoate |
| Starting Material | This compound | Methyl 3-hydroxy-4-methoxybenzoate |
| Key Transformations | 1. Reduction of Nitro Group2. Cyclization with Formamide | 1. Alkylation2. Nitration3. Reduction of Nitro Group4. Cyclization with Formamidine Acetate |
| Overall Yield | Data not available for direct comparison | ~70% (over 4 steps) |
| Purity of Intermediate | High purity achievable through crystallization | High (99.3% by HPLC for the cyclized product)[1] |
| Number of Steps | 2 | 4 |
| Key Reagents | Iron powder, Acetic acid, Formamide | 1-bromo-3-chloropropane, Nitric acid, Iron powder, Formamidine acetate |
| Potential Advantages | Shorter synthetic sequence | Well-established and documented with high yields |
| Potential Disadvantages | Yield and purity data for the complete sequence is not readily available in public literature. | Longer synthetic sequence |
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are provided below to allow for replication and further optimization.
Route 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound
Step 1: Reduction of this compound to Ethyl 2-amino-4,5-dimethoxybenzoate
-
To a solution of this compound in a suitable solvent such as ethanol or acetic acid, add iron powder.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-dimethoxybenzoate, which can be purified by recrystallization.
Step 2: Cyclization to 6,7-dimethoxyquinazolin-4(3H)-one
-
A mixture of Ethyl 2-amino-4,5-dimethoxybenzoate and formamide is heated at a high temperature, typically between 150-180 °C, for several hours.
-
The progress of the cyclization is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the resulting solid precipitate is collected by filtration.
-
The crude 6,7-dimethoxyquinazolin-4(3H)-one is then washed with a suitable solvent, such as ethanol, and dried to afford the pure product.
Route 2: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from Methyl 3-hydroxy-4-methoxybenzoate
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.4 eq), and potassium carbonate (2.1 eq) in dimethylformamide (DMF) is heated at 70°C for 4 hours.[1]
-
The reaction mixture is then cooled and poured into ice-water.[1]
-
The resulting solid is filtered and washed with cold water to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[1]
-
Yield: 94.7%[1]
Step 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Nitric acid is added dropwise to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride at 0-5 °C.
-
The mixture is stirred at room temperature for 6 hours, then poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to give the nitro derivative.
Step 3: Reduction of the Nitro Group
-
Powdered iron (3.0 eq) is added to a suspension of the nitro compound (1.0 eq) in acetic acid and methanol.[1]
-
The mixture is stirred at 50-60°C for 30 minutes.[1]
-
The catalyst is filtered off, and the filtrate is concentrated. The residue is then poured into water and extracted with ethyl acetate.
-
The organic phase is washed, dried, and concentrated. The product is recrystallized to afford light brown crystals.[1]
-
Yield: 77%[1]
-
Purity: 98.2% (HPLC)[1]
Step 4: Cyclization to the Quinazolinone Core
-
A solution of the amino compound (1.0 eq) and formamidine acetate (1.4 eq) in ethanol is heated at reflux for 6 hours.[1]
-
The mixture is cooled, and the precipitate is collected by filtration, washed with ethanol, and dried to give the quinazolinone product as a white powder.[1]
-
Yield: 92%[1]
-
Purity: 99.3% (HPLC)[1]
Visualizing the Synthetic Pathways
To further clarify the logical flow of these synthetic routes, the following diagrams have been generated.
Caption: Comparative workflow of two synthetic routes to a quinazolinone core.
Caption: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.
Conclusion
The selection of a synthetic route for a therapeutic compound is a multifaceted decision that weighs factors such as the number of steps, overall yield, cost of starting materials and reagents, and the ease of purification. The pathway starting from this compound presents a potentially shorter route to the key 6,7-dimethoxyquinazolin-4(3H)-one intermediate. However, the alternative route commencing with methyl 3-hydroxy-4-methoxybenzoate is well-documented, with high reported yields for each step. This guide provides the necessary data and protocols for an informed comparison, enabling researchers to choose the most suitable pathway for their specific needs and resources. Further investigation into optimizing the yields of the shorter route could make it a more attractive option for large-scale synthesis.
References
Safety Operating Guide
Proper Disposal of Ethyl 4,5-dimethoxy-2-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For the compound Ethyl 4,5-dimethoxy-2-nitrobenzoate (CAS No. 100905-33-7), adherence to strict disposal protocols is paramount to mitigate potential hazards and ensure regulatory compliance.
Hazard and Precautionary Summary
A clear understanding of the potential hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the likely key hazard information and precautionary statements based on related chemical structures.
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Acute aquatic toxicity | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats, contaminated vials) in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Incompatible Materials: This compound is likely incompatible with strong oxidizing agents and strong bases. Do not mix this waste with these or other incompatible chemicals. Nitro compounds, in general, can pose a risk of energetic reactions.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.
Storage of Waste
Proper storage of the hazardous waste container prior to disposal is crucial.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.
-
For a large spill, contact your institution's EHS department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with plenty of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
-
-
Ingestion:
-
Do not induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Ethyl 4,5-dimethoxy-2-nitrobenzoate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Ethyl 4,5-dimethoxy-2-nitrobenzoate (CAS No. 100905-33-7). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and development settings.
Hazard Identification and Personal Protective Equipment
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
-
Disposal Route :
Experimental Workflow and Safety
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
